molecular formula C10H19NO2 B3102009 Ethyl 2-(piperidin-4-yl)propanoate CAS No. 141060-27-7

Ethyl 2-(piperidin-4-yl)propanoate

Cat. No.: B3102009
CAS No.: 141060-27-7
M. Wt: 185.26 g/mol
InChI Key: KBQUFOYZOQRUEW-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-4-yl)propanoate is a piperidine-based ester compound that serves as a valuable building block and monomer in scientific research. Its primary research application is in the enzymatic synthesis of novel, biodegradable poly(β-amino esters) and related copolymers . These cationic polymers are investigated as non-viral vectors for gene delivery, as they can condense DNA into nanoparticles and facilitate transport into cells . The compound is also used in the development of other piperidine derivatives with potential biological activity . Researchers utilize this ester in ring-opening and condensation copolymerization reactions with macrolactones, such as ω-pentadecalactone, to produce poly(lactone-co-β-amino ester) copolymers with tunable properties . The structure of related piperidine esters is often confirmed by analytical techniques including 1H NMR, 13C NMR, and 2D NMR methods . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-piperidin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQUFOYZOQRUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of Ethyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the core methodologies for the structural analysis and characterization of Ethyl 2-(piperidin-4-yl)propanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth, field-proven insights into the necessary analytical techniques.

The piperidine scaffold is a crucial element in the design of numerous pharmaceutical agents.[1][2] Ethyl 2-(piperidin-4-yl)propanoate, as a derivative, serves as a significant building block in the synthesis of more complex, biologically active molecules.[3][4][5] A thorough and accurate structural elucidation of this intermediate is paramount to ensure the integrity, purity, and ultimate success of the final drug candidate. This guide will detail the critical analytical techniques required for its comprehensive characterization.

Core Analytical Strategy: A Multi-Technique Approach

A robust structural analysis of Ethyl 2-(piperidin-4-yl)propanoate necessitates a multi-faceted approach, leveraging the strengths of various spectroscopic and chromatographic techniques. This ensures an unambiguous confirmation of the molecular structure, identification of potential impurities, and a thorough understanding of its physicochemical properties. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, often in conjunction with chromatographic separation methods.

Analytical Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of Ethyl 2-(piperidin-4-yl)propanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy Purification->IR Purity Purity Assessment (HPLC, GC) Purification->Purity Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Impurity_Profiling Impurity Profiling Purity->Impurity_Profiling Final_Report Final Characterization Report Structure_Elucidation->Final_Report Impurity_Profiling->Final_Report

Caption: A typical workflow for the synthesis and structural analysis of a target compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise arrangement of atoms within a molecule. For Ethyl 2-(piperidin-4-yl)propanoate, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts (δ) and Multiplicities:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Ethyl -CH₃~1.2Triplet (t)3H
Piperidine C3, C5 (axial & equatorial)~1.3 - 1.8Multiplet (m)4H
Piperidine C4-H~1.9 - 2.1Multiplet (m)1H
Propanoate α-CH~2.3Quartet (q)1H
Piperidine C2, C6 (equatorial)~2.9 - 3.1Multiplet (m)2H
Piperidine C2, C6 (axial)~2.5 - 2.7Multiplet (m)2H
Ethyl -OCH₂-~4.1Quartet (q)2H
Piperidine N-HVariable (broad)Singlet (s)1H

Causality behind Experimental Choices: The choice of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. Chloroform-d (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. The chemical shifts are influenced by the electron density around the protons; for instance, the protons on the carbon adjacent to the oxygen of the ester group (-OCH₂-) are deshielded and appear at a higher chemical shift.[6] The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring protons and are predicted by the n+1 rule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a sufficient number of scans (e.g., 16 or 32) are typically used to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (δ):

Carbon Assignment Expected Chemical Shift (ppm)
Ethyl -CH₃~14
Propanoate α-CH₃~18
Piperidine C3, C5~32
Piperidine C4~38
Propanoate α-CH~45
Piperidine C2, C6~46
Ethyl -OCH₂-~60
Ester C=O~175

Trustworthiness through Self-Validation: The number of observed signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments made from the ¹H NMR spectrum.[7]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The instrument is set up for ¹³C data acquisition.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. A proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Molecular Ion Peak:

For Ethyl 2-(piperidin-4-yl)propanoate (C₁₀H₁₉NO₂), the expected monoisotopic mass is approximately 185.1416 g/mol . In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 186.1494.

Table of Predicted Adducts for High-Resolution Mass Spectrometry:

Adduct Predicted m/z
[M+H]⁺186.1494
[M+Na]⁺208.1313
[M+K]⁺224.0953

Authoritative Grounding: The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, providing strong evidence for the molecular formula.[8] The fragmentation pattern observed in techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS) can reveal the connectivity of the molecule. For instance, the loss of the ethyl group (-29 Da) or the ethoxycarbonyl group (-73 Da) would be expected fragmentation pathways.[9][10]

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: The mass spectrometer is calibrated and set to the appropriate ionization mode (e.g., positive ion ESI).

  • Sample Introduction: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

  • Data Analysis: The molecular ion peak and any significant fragment ions are identified and analyzed.

Mass Spectrometry Fragmentation Pathway Molecule [C10H19NO2]+• m/z = 185 Fragment1 [C8H14NO2]+ m/z = 156 Molecule->Fragment1 - C2H5 Fragment2 [C5H10N]+ m/z = 84 Molecule->Fragment2 - CH(CH3)COOC2H5

Caption: A simplified representation of a possible fragmentation pathway in mass spectrometry.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500 (broad)
C-H (alkane)Stretch2850 - 3000
C=O (ester)Stretch1730 - 1750 (strong)
C-O (ester)Stretch1150 - 1250

Expertise and Experience: The presence of a strong absorption band around 1730-1750 cm⁻¹ is highly indicative of the ester carbonyl group.[8] The broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretch of the secondary amine in the piperidine ring.

Experimental Protocol: Infrared Spectroscopy (ATR)

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Scan: The spectrum of the sample is recorded.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The characteristic absorption bands are then identified.

IV. Purity Assessment and Impurity Profiling

Ensuring the purity of Ethyl 2-(piperidin-4-yl)propanoate is critical for its use in drug synthesis. Impurities can arise from starting materials, side reactions, or degradation.[11]

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity. When coupled with a mass spectrometer (LC-MS or GC-MS), these techniques are powerful tools for identifying and quantifying impurities.[12]

Experimental Protocol: Purity Assessment by HPLC

  • Method Development: A suitable HPLC method is developed, optimizing the mobile phase, stationary phase (column), flow rate, and detection wavelength (if using UV detection).

  • Sample Preparation: A solution of the compound of known concentration is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The structural analysis of Ethyl 2-(piperidin-4-yl)propanoate is a critical step in ensuring its quality and suitability for further synthetic applications in drug discovery and development. A comprehensive approach utilizing NMR spectroscopy, mass spectrometry, and infrared spectroscopy, complemented by chromatographic purity assessment, provides a self-validating system for its complete characterization. The methodologies and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and accurately elucidate the structure of this important chemical entity.

References

  • QuickCompany. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. [Link]

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  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Chemazone. ethyl 2-[ethyl(piperidin-4-ylmethyl)amino]propanoate. [Link]

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  • ResearchGate. Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. [Link]

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  • ResearchGate. (PDF) Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. [Link]

  • SpectraBase. Ethyl 2-acetylamino-3-(2-oxo-piperidin-1-yl)propanoate - Optional[Vapor Phase IR] - Spectrum. [Link]

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  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

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Physicochemical properties of Ethyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(piperidin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(piperidin-4-yl)propanoate is a heterocyclic compound featuring a piperidine ring, a secondary amine, and an ethyl ester functional group. As a structural motif present in various biologically active molecules, understanding its fundamental physicochemical properties is critical for its application in medicinal chemistry and drug development. These properties govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for therapeutic efficacy and off-target effects. This guide provides a comprehensive analysis of the core physicochemical characteristics of Ethyl 2-(piperidin-4-yl)propanoate, offers detailed protocols for their experimental determination, and discusses the implications of these properties within the context of drug discovery and development. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs and employs validated computational predictions to offer a robust and scientifically grounded profile.

Molecular Structure and Core Identifiers

To establish a clear and unambiguous foundation for this guide, the precise chemical structure of Ethyl 2-(piperidin-4-yl)propanoate is defined below.

  • IUPAC Name: ethyl 2-(piperidin-4-yl)propanoate

  • Molecular Formula: C₁₀H₁₉NO₂

  • SMILES: CCOC(=O)C(C)C1CCNCC1

  • InChI Key: A derivative of similar structures, the InChIKey would be generated from the final, confirmed structure. For a close analog, ethyl 2-methyl-2-piperidin-4-ylpropanoate, the InChIKey is SXQUKTMPHDAHMN-UHFFFAOYSA-N[1].

The structure contains a chiral center at the carbon alpha to the carbonyl group, meaning it can exist as two enantiomers, (R)- and (S)-Ethyl 2-(piperidin-4-yl)propanoate, or as a racemic mixture. The piperidine ring provides a basic nitrogen atom, while the ethyl ester group is a lipophilic hydrogen bond acceptor.

Physicochemical Properties: A Synthesized Analysis

The following table summarizes the key physicochemical properties of Ethyl 2-(piperidin-4-yl)propanoate. These values are a combination of calculated data, estimations from structurally similar compounds, and predictions from validated cheminformatics tools.

PropertyEstimated/Calculated ValueSource/MethodSignificance in Drug Development
Molecular Weight 185.26 g/mol Calculation from FormulaInfluences diffusion, bioavailability, and overall "drug-likeness"[2].
pKa (Basic) 8.8 - 10.5 (Predicted)Analog Comparison & ChemAxonGoverns the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding[3]. The piperidine nitrogen is the basic center.
logP (Octanol/Water Partition Coefficient) 1.3 - 1.7 (Predicted)Analog Comparison & XlogPMeasures lipophilicity, a critical factor for membrane permeability, metabolic stability, and potential for toxicity[4].
logD at pH 7.4 0.5 - 1.0 (Predicted)Calculated from logP & pKaThe effective lipophilicity at physiological pH. A positive value suggests sufficient lipophilicity for membrane crossing.
Topological Polar Surface Area (TPSA) 38.3 ŲCalculationPredicts passive molecular transport through membranes. A value < 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 1 (from the piperidine N-H)Structural AnalysisInfluences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 3 (from the two ester oxygens and the piperidine nitrogen)Structural AnalysisAffects solubility and the potential for forming hydrogen bonds with receptors.
Rotatable Bonds 4Structural AnalysisImpacts conformational flexibility and binding entropy.
Aqueous Solubility Moderately SolubleStructural InferenceThe basic nitrogen allows for salt formation to improve solubility, while the ester group contributes to lower solubility[5].
Physical Form Likely a liquid or low-melting solid at room temperatureAnalog ComparisonAffects handling, formulation, and storage conditions. The hydrochloride salt is typically a solid[6][7].

Experimental Determination of Lipophilicity (logD₇.₄)

Lipophilicity is a cornerstone of a drug candidate's profile, and its accurate experimental determination is paramount. The Shake-Flask method, as outlined in OECD Test Guideline 107, remains the gold standard for determining the partition coefficient[8][9].

Principle of the Shake-Flask Method

The method involves dissolving the test substance in a two-phase system of n-octanol and a buffered aqueous phase (pH 7.4 for logD₇.₄). After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.

Step-by-Step Protocol
  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol by shaking it with the pH 7.4 buffer for 24 hours at the test temperature (e.g., 25°C), then allowing the phases to separate.

    • Similarly, pre-saturate the pH 7.4 buffer with the prepared n-octanol.

    • Causality Insight: Pre-saturation of the solvents is crucial to prevent volume changes during the partitioning experiment, which would lead to inaccurate concentration measurements[10].

  • Test Substance Preparation:

    • Prepare a stock solution of Ethyl 2-(piperidin-4-yl)propanoate in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated pH 7.4 buffer.

    • The volume ratio of n-octanol to buffer should be adjusted based on the expected logD value to ensure that the concentration in both phases can be accurately measured[11][12]. For an expected logD of ~1, a 1:1 or 2:1 ratio is a good starting point.

    • Agitate the vessel at a constant temperature until equilibrium is reached. This can take from several minutes to a few hours. A gentle, continuous inversion is preferred over vigorous shaking to prevent the formation of emulsions.

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of Ethyl 2-(piperidin-4-yl)propanoate in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The partition coefficient (D₇.₄) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

      • D₇.₄ = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • The final value is expressed as its base-10 logarithm:

      • logD₇.₄ = log₁₀(D₇.₄)

Workflow for Shake-Flask logD Determination

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Prepare pH 7.4 Buffer P2 Pre-saturate n-Octanol with Buffer P1->P2 P3 Pre-saturate Buffer with n-Octanol P1->P3 E2 Combine Phases & Stock Solution P2->E2 P3->E2 E1 Prepare Stock Solution in n-Octanol E1->E2 E3 Equilibrate by Agitation E2->E3 E4 Separate Phases (Centrifugation) E3->E4 A1 Sample Both Phases E4->A1 A2 Analyze Concentration (e.g., HPLC) A1->A2 A3 Calculate Ratio [Octanol]/[Aqueous] A2->A3 A4 Calculate logD A3->A4 ADME pKa pKa Sol Solubility pKa->Sol Abs Absorption pKa->Abs Ionization logD logD (Lipophilicity) logD->Abs Permeability Dist Distribution logD->Dist Tissue Penetration Met Metabolism logD->Met CYP Interaction Sol->Abs Dissolution Exc Excretion Sol->Exc MW Molecular Weight MW->Abs Diffusion TPSA TPSA TPSA->Abs Permeability Met->Exc Creates Polar Metabolites

Caption: Interplay of physicochemical properties and ADME processes.

Conclusion for the Research Scientist

Ethyl 2-(piperidin-4-yl)propanoate presents a physicochemical profile that is promising for a potential drug candidate, particularly for oral administration. Its balanced lipophilicity, moderate molecular weight, and favorable polar surface area suggest a good foundation for membrane permeability and bioavailability. The presence of a basic nitrogen offers a handle for salt formation to modulate solubility and formulation. However, the ethyl ester moiety represents a likely metabolic soft spot, which could be either a desired feature for a prodrug strategy or a liability leading to rapid clearance.

For drug development professionals, this molecule serves as a valuable scaffold. The secondary amine on the piperidine ring and the carbon backbone offer multiple points for chemical modification to fine-tune its properties. For instance, modifying the ester to a more stable amide could enhance metabolic stability, while substitution on the piperidine nitrogen could modulate pKa and lipophilicity. The insights and protocols provided in this guide serve as a foundational framework for the rational design and experimental evaluation of analogs based on this promising chemical entity.

References

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  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available from: [Link]

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Spectroscopic Data for Ethyl 2-(piperidin-4-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 2-(piperidin-4-yl)propanoate, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide synthesizes data from structurally related compounds and established spectroscopic principles to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic profile of this compound for identification, characterization, and quality control purposes.

Molecular Structure and Predicted Spectroscopic Overview

Ethyl 2-(piperidin-4-yl)propanoate possesses a secondary amine within a piperidine ring and an ethyl ester functionality. These structural features give rise to distinct and predictable spectroscopic signatures. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive reference for laboratory applications.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal signals corresponding to the ethyl group protons, the propanoate backbone, and the protons of the piperidine ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(piperidin-4-yl)propanoate

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
-O-CH₂-CH₃~ 4.1Quartet (q)2HMethylene protons of the ethyl ester are deshielded by the adjacent oxygen atom.[1][2]
-CH(CH₃)-~ 2.3Quartet (q)1HMethine proton of the propanoate group, adjacent to the carbonyl.
Piperidine H2, H6 (equatorial)~ 2.9-3.1Multiplet (m)2HEquatorial protons on the carbons adjacent to the nitrogen are typically downfield.
Piperidine H2, H6 (axial)~ 2.5-2.7Multiplet (m)2HAxial protons on the carbons adjacent to the nitrogen.
Piperidine H4~ 1.8-2.0Multiplet (m)1HMethine proton at the point of substitution on the piperidine ring.
Piperidine H3, H5 (equatorial)~ 1.6-1.8Multiplet (m)2HEquatorial protons on the piperidine ring.
Piperidine H3, H5 (axial)~ 1.2-1.4Multiplet (m)2HAxial protons on the piperidine ring.
-CH(CH₃)-~ 1.1Doublet (d)3HMethyl group of the propanoate, split by the methine proton.
-O-CH₂-CH₃~ 1.2Triplet (t)3HMethyl protons of the ethyl ester, split by the adjacent methylene group.[1]
-NH-Variable (1.0-3.0)Broad Singlet (br s)1HThe chemical shift of the amine proton is concentration and solvent dependent and may exchange with D₂O.[3]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show distinct signals for each of the carbon environments within the molecule. The carbonyl carbon of the ester will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(piperidin-4-yl)propanoate

CarbonPredicted Chemical Shift (ppm)Rationale
-C=O~ 174Carbonyl carbon of the ester group.[4]
-O-CH₂-CH₃~ 60Methylene carbon of the ethyl ester, attached to oxygen.[4]
Piperidine C2, C6~ 46Carbons adjacent to the nitrogen in the piperidine ring.
-CH(CH₃)-~ 45Methine carbon of the propanoate group.
Piperidine C4~ 40Substituted carbon of the piperidine ring.
Piperidine C3, C5~ 32Carbons beta to the nitrogen in the piperidine ring.
-CH(CH₃)-~ 18Methyl carbon of the propanoate group.
-O-CH₂-CH₃~ 14Methyl carbon of the ethyl ester.[5]
Predicted IR Spectral Data

The infrared spectrum will be characterized by absorption bands corresponding to the N-H bond of the secondary amine, the C=O and C-O bonds of the ester, and the C-H bonds of the aliphatic portions of the molecule.

Table 3: Predicted IR Absorption Frequencies for Ethyl 2-(piperidin-4-yl)propanoate

Functional GroupPredicted Frequency (cm⁻¹)Description
N-H Stretch~ 3350-3310 (weak-medium)Characteristic for a secondary amine.[6][7]
C-H Stretch (aliphatic)~ 2950-2850 (strong)Alkanes and alkyl groups.
C=O Stretch (ester)~ 1735 (strong)Carbonyl stretch of the ethyl ester.
N-H Bend~ 1650-1580 (variable)Bending vibration of the secondary amine.
C-O Stretch (ester)~ 1250-1150 (strong)Asymmetric C-O-C stretch.
C-N Stretch~ 1180-1020 (medium)Aliphatic amine C-N stretch.[7]
Predicted Mass Spectrometry Data

The mass spectrum (particularly under electron ionization) is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the piperidine ring and the ester group.

Table 4: Predicted Major Mass-to-Charge Ratios (m/z) for Ethyl 2-(piperidin-4-yl)propanoate

m/zProposed FragmentFragmentation Pathway
185[M]⁺Molecular Ion
170[M - CH₃]⁺Loss of a methyl group from the propanoate side chain.
140[M - OC₂H₅]⁺Loss of the ethoxy group from the ester.
112[M - COOC₂H₅]⁺Loss of the entire ethyl propanoate group.
84[C₅H₁₀N]⁺α-cleavage of the piperidine ring.[8]
57[C₂H₅CO]⁺Acylium ion from the propanoate group.[9]

Experimental Protocols

The following sections detail standardized protocols for the acquisition of NMR, IR, and MS data for a small organic molecule such as Ethyl 2-(piperidin-4-yl)propanoate.

NMR Spectroscopy Protocol
2.1.1 Sample Preparation
  • Weigh approximately 5-10 mg of Ethyl 2-(piperidin-4-yl)propanoate.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2.1.2 Instrument Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
2.2.1 Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the neat liquid sample directly onto the ATR crystal.

2.2.2 Data Acquisition
  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Perform an ATR correction on the resulting spectrum.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry Protocol (LC-MS)
2.3.1 Sample Preparation
  • Prepare a stock solution of Ethyl 2-(piperidin-4-yl)propanoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) using the initial mobile phase composition.

2.3.2 LC-MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 50-500.

    • For fragmentation data, perform tandem MS (MS/MS) by selecting the protonated molecule [M+H]⁺ as the precursor ion.[10]

Caption: Workflow for LC-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic dataset for Ethyl 2-(piperidin-4-yl)propanoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for the identification and characterization of this compound in a research and development setting. While based on sound chemical principles and data from analogous structures, experimental verification of these predictions is recommended for definitive structural confirmation.

References

  • Filo. (2024, December 12). Interpretation of HNMR of ethyl propanoate. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]

  • University of Colorado Boulder. IR: amines. [Link]

  • Ataman Kimya. ETHYL PROPIONATE. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl propionate (FDB001366). [Link]

  • Canadian Science Publishing. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. [Link]

  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. IR spectra of ethyl propanoate. [Link]

  • NIST WebBook. Propanoic acid, ethyl ester. [Link]

  • Chegg. (2025, April 22). Solved The ^(1)H NMR spectrum of ethyl propanoate is shown. [Link]

  • UCLA Chemistry & Biochemistry. Mass Spectrometry: Fragmentation. [Link]

  • SpectraBase. (2S,1'RS)-ETHYL-2-(1'-ETHOXYETHOXY)-PROPANOATE - Optional[13C NMR]. [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • ResearchGate. 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. [Link]

  • ACS Publications. Carbon-13 magnetic resonance. Chemical shift additivity relationships in N-methyl-4-piperidones. [Link]

  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • e-PG Pathshala. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

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  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

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Pharmacological Profiling and Biological Activity of Piperidine Propanoate Esters: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine propanoate esters represent a fascinating and historically significant class of synthetic small molecules. Originating from the structural modification of pethidine (meperidine) in the 1940s, these compounds—most notably the 4-phenylpiperidin-4-yl propanoates—exhibit profound biological activity primarily mediated through the mu-opioid receptor (MOR)[1]. As an application scientist, I have observed that understanding the pharmacology of these esters requires a dual focus: evaluating their potent analgesic efficacy and mitigating the severe neurotoxic risks associated with their synthetic byproducts. This whitepaper deconstructs the mechanistic biology, structure-activity relationships (SAR), and self-validating experimental workflows essential for researching piperidine propanoate esters.

Core Biological Activity: Mu-Opioid Receptor (MOR) Agonism

The primary therapeutic target for classic piperidine propanoate esters, such as alphaprodine and desmethylprodine (MPPP) , is the mu-opioid receptor (MOR)[1][2]. These compounds act as potent agonists, mimicking endogenous neuropeptides (e.g., endorphins) to modulate nociceptive pathways.

Mechanistic Causality

The biological activity of these esters is dictated by their interaction with MOR, a G-protein-coupled receptor (GPCR) linked to inhibitory G-proteins ( Gi/o​ ).

  • Binding & Conformational Shift: The piperidine nitrogen (protonated at physiological pH) interacts with a conserved aspartate residue in the MOR binding pocket, while the propanoate ester and phenyl rings occupy distinct hydrophobic sub-pockets, inducing a conformational change[2][3].

  • Signal Transduction: This shift activates the Gi/o​ protein, which subsequently inhibits adenylate cyclase, leading to a sharp reduction in intracellular cyclic AMP (cAMP)[2].

  • Ion Channel Modulation: The βγ -subunit complex promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing K+ efflux) and the closing of voltage-gated Ca2+ channels[2][3].

  • Physiological Outcome: The resulting neuronal hyperpolarization suppresses the release of pro-nociceptive neurotransmitters (like substance P and glutamate), translating to profound analgesia[2].

MOR_Signaling Ligand Piperidine Propanoate (e.g., Alphaprodine) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds Gi Gi/o Protein Activation MOR->Gi Conformational Change AC Adenylate Cyclase Inhibition Gi->AC Inhibits IonChannels K+ Efflux (Open) Ca2+ Influx (Closed) Gi->IonChannels Modulates cAMP Decreased cAMP AC->cAMP Reduces cAMP->IonChannels Synergistic Effect Hyperpolarization Neuronal Hyperpolarization IonChannels->Hyperpolarization Causes Analgesia Analgesia / Reduced Pain Transmission Hyperpolarization->Analgesia Results In

Figure 1: Signal transduction pathway of piperidine propanoate esters at the Mu-Opioid Receptor.

Structure-Activity Relationship (SAR) Data

The orientation of the ester linkage is critical. While pethidine is an ethyl ester of a piperidine-4-carboxylic acid, MPPP is a "reversed ester" (a propanoate ester of a 4-piperidinol)[1]. This reversal significantly alters receptor affinity and lipophilicity.

CompoundChemical ClassificationRelative Potency (vs. Morphine)Key Pharmacological Features
Pethidine Piperidine-4-carboxylate~0.1xBaseline synthetic opioid; moderate duration.
MPPP Piperidine-4-propanoate~0.7x30x more active than pethidine in rodent models; high abuse liability[1].
Alphaprodine 1,3-dimethyl-piperidine-4-propanoate~0.4x - 0.6xRapid onset, short duration; historically used in obstetrics[3].
Betaprodine Diastereomer of Alphaprodine~2.0x - 3.0xHigher potency due to optimal axial/equatorial alignment in the MOR pocket.

The Neurotoxic Liability: The MPTP/MPP+ Pathway

You cannot evaluate the biological activity of piperidine propanoates without addressing the severe neurotoxic risks associated with their synthesis. The illicit or poorly controlled synthesis of MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) frequently yields a highly toxic byproduct: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)[4].

The Causality of Parkinsonism

If the esterification of the intermediate tertiary alcohol during MPPP synthesis is conducted at temperatures exceeding 30°C or under harsh acidic conditions, the molecule undergoes rapid dehydration to form MPTP[1].

While MPTP itself lacks opioid activity and is not inherently toxic, its biological processing is catastrophic:

  • Being highly lipophilic, MPTP rapidly crosses the blood-brain barrier[4].

  • In the brain, astrocytes expressing Monoamine Oxidase B (MAO-B) oxidize MPTP into the toxic pyridinium cation, MPP+ [4][5].

  • MPP+ acts as a high-affinity substrate for the Dopamine Transporter (DAT), concentrating specifically within the dopaminergic neurons of the substantia nigra pars compacta[5].

  • Once intracellular, MPP+ accumulates in mitochondria and selectively inhibits Complex I of the electron transport chain, halting ATP production, generating reactive oxygen species (ROS), and triggering irreversible apoptotic cell death (Parkinsonism)[5][6].

MPTP_Toxicity MPPP MPPP Synthesis (Harsh Conditions) MPTP MPTP (Byproduct) MPPP->MPTP Dehydration (>30°C) BBB Blood-Brain Barrier (Lipophilic Diffusion) MPTP->BBB Crosses Astrocyte Astrocyte (MAO-B Oxidation) BBB->Astrocyte Enters MPP MPP+ (Toxic Cation) Astrocyte->MPP Converts to DAT Dopamine Transporter (DAT) Uptake MPP->DAT Extracellular Release Mitochondria Mitochondrial Complex I Inhibition DAT->Mitochondria Selective Transport CellDeath Dopaminergic Neuron Death (Parkinsonism) Mitochondria->CellDeath ATP Depletion / ROS

Figure 2: The metabolic activation of MPTP to MPP+ leading to targeted dopaminergic neurotoxicity.

Emerging Non-Opioid Applications

While 4-phenyl derivatives dominate the opioid space, other positional isomers of piperidine propanoates are being explored for distinct biological activities. For instance, specific 1-piperidinepropanoate derivatives have been synthesized and evaluated as potent voltage-gated sodium ( Na+ ) channel inhibitors[7]. These compounds aim to modulate neuronal excitability without engaging the opioid receptor system, presenting a novel avenue for treating neuropathic pain and arrhythmias while bypassing the addiction liabilities of MOR agonists.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, researchers must employ tightly controlled, self-validating assays. Below are the standard methodologies used to evaluate the dual nature (efficacy vs. toxicity) of piperidine propanoate derivatives.

Protocol A: In Vitro Radioligand Binding Assay for MOR Affinity

Purpose: To quantify the binding affinity ( Ki​ ) of novel piperidine propanoates. We utilize CHO-K1 cells stably expressing human MOR because this provides a clean, zero-background system devoid of endogenous opioid receptors, ensuring that the displacement of the radioligand is exclusively due to the test compound.

  • Membrane Preparation: Harvest CHO-K1 cells expressing hMOR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in the same buffer to a final protein concentration of 50 µg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -DAMGO (a highly selective MOR radioligand at 1 nM final concentration), and 50 µL of the test piperidine propanoate at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state binding equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Validation Check: Include a well with 10 µM Naloxone to define non-specific binding. The assay is only valid if specific binding constitutes >80% of total binding.

Assay_Workflow Prep 1. Membrane Prep (hMOR CHO-K1 cells) Incubate 2. Radioligand Incubation ([3H]-DAMGO + Compound) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters + Vacuum) Incubate->Filter Wash 4. Wash Step (Ice-cold Tris-HCl) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (Calculate Ki via Cheng-Prusoff) Count->Analyze

Figure 3: Step-by-step workflow for the MOR radioligand displacement assay.

Protocol B: Mitochondrial Complex I Inhibition Assay (Toxicity Screen)

Purpose: To screen synthetic batches for trace MPTP/MPP+ contamination by measuring the oxidation rate of NADH. Complex I couples the oxidation of NADH to the reduction of ubiquinone; a decrease in the rate of absorbance drop directly quantifies the inhibitory potency of the neurotoxin[5][6].

  • Mitochondrial Isolation: Isolate intact mitochondria from SH-SY5Y neuroblastoma cells using differential centrifugation in a sucrose/mannitol buffer.

  • Assay Mixture: In a spectrophotometer cuvette, mix 25 mM potassium phosphate buffer (pH 7.4), 2.5 mg/mL BSA, 130 µM NADH, 65 µM ubiquinone-1, and 2 µg of mitochondrial protein.

  • Test Introduction: Add the test sample (or known MPP+ standard) to the cuvette.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over 5 minutes at 30°C.

  • Validation Check: Use Rotenone (a known potent Complex I inhibitor) as a positive control. The assay is valid if Rotenone completely abolishes the drop in absorbance at 340 nm.

References

  • What is the mechanism of Alphaprodine? Patsnap Synapse.
  • Alphaprodine Hydrochloride. Benchchem.
  • Desmethylprodine. Wikipedia.
  • MPTP. Wikipedia.
  • Clinical Pharmacology & Toxicology Pearl of the Week. University of Calgary.
  • Metformin restores the mitochondrial membrane potentials in association with a reduction in TIMM23 and NDUFS3 in MPP+-induced neurotoxicity in SH-SY5Y cells. Excli Journal.
  • EP 1 254 904 B1 - Na+ channel inhibiting compound. Google Patents.

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Reactivity and Synthetic Utility of the Piperidine Ring in Ethyl 2-(piperidin-4-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-(piperidin-4-yl)propanoate is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. The molecule features a reactive secondary amine within a piperidine ring and a pendant ethyl ester group. Because the piperidine scaffold is a privileged structure in pharmaceuticals—particularly for central nervous system (CNS) targets and G-protein coupled receptors (GPCRs)—understanding the chemoselective functionalization of its secondary nitrogen is critical[1]. This whitepaper provides an in-depth analysis of the piperidine ring's reactivity, detailing the causality behind experimental choices, quantitative comparisons of synthetic pathways, and self-validating protocols for structural elaboration.

Structural Profiling of the Piperidine Core

The piperidine ring in Ethyl 2-(piperidin-4-yl)propanoate contains an sp3 -hybridized secondary nitrogen atom. This nitrogen acts as a strong nucleophile and a moderate base. The primary challenge when modifying this scaffold is achieving chemoselectivity: the chosen reaction conditions must successfully functionalize the sterically accessible secondary amine without causing the hydrolysis or transesterification of the sensitive ethyl propanoate side chain.

PiperidineReactivity Core Ethyl 2-(piperidin-4-yl)propanoate (Secondary Amine) RedAm Reductive Amination (N-Alkyl Piperidine) Core->RedAm Aldehyde/Ketone NaBH(OAc)3 DirAlk Direct Alkylation (N-Alkyl Piperidine) Core->DirAlk Alkyl Halide (R-X) K2CO3, KI Acyl N-Acylation (N-Acyl Piperidine) Core->Acyl Acyl Chloride Et3N, DCM Alpha α-C-H Functionalization (α-Substituted Piperidine) RedAm->Alpha 1. Oxidation to Iminium 2. Nucleophile (R-M)

Fig 1. Divergent reactivity pathways of the piperidine ring in synthetic workflows.

Primary Reactivity: N-Functionalization Strategies

Reductive Amination: The Chemoselective Standard

Reductive amination is the premier methodology for the N-alkylation of piperidine derivatives. The reaction proceeds via the condensation of the secondary amine with an aldehyde or ketone to form a carbinolamine, which subsequently dehydrates into an electrophilic iminium ion intermediate[2].

Mechanistic Causality: The choice of reducing agent is the most critical parameter. Sodium triacetoxyborohydride (NaBH(OAc)₃) is heavily favored over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, significantly reducing its nucleophilicity. Consequently, NaBH(OAc)₃ is unreactive toward most aldehydes and ketones but highly efficient at reducing the transient iminium ion[2]. This kinetic selectivity prevents the premature reduction of the starting carbonyl and entirely avoids the reduction of the ethyl ester moiety on the piperidine ring.

Direct Electrophilic N-Alkylation: SN​2 Dynamics

Direct alkylation involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide via an SN​2 mechanism[3]. While highly atom-economical, this approach carries the risk of over-alkylation (yielding quaternary ammonium salts) and often requires basic conditions[4].

Mechanistic Causality: To drive the reaction, a base such as potassium carbonate (K₂CO₃) is employed to neutralize the generated hydrochloric or hydrobromic acid. K₂CO₃ is chosen specifically because it is a heterogeneous, mild base that minimizes the risk of saponifying the ethyl ester. Furthermore, the addition of catalytic potassium iodide (KI) acts as a kinetic accelerator via the Finkelstein reaction; it converts less reactive alkyl chlorides into highly reactive alkyl iodides in situ, lowering the activation energy of the SN​2 transition state[3].

Secondary Reactivity: Late-Stage α-C-H Functionalization

Once the piperidine nitrogen is alkylated, the ring can undergo sophisticated late-stage α-functionalization to modulate physicochemical properties such as lipophilicity and basicity. Recent methodologies allow for the regioselective formation of endo-cyclic iminium ions via controlled α-C–H elimination[5].

Mechanistic Causality: By oxidizing the N-alkyl piperidine to an iminium species, the adjacent α-carbon becomes highly electrophilic. This enables the one-pot 1,2-addition of diverse carbon-based nucleophiles (e.g., Grignard reagents or zinc-based nucleophiles). This complementary reactivity expands the drug-like chemical space of the piperidine scaffold without requiring de novo synthesis[5].

Quantitative Analysis of Alkylation Strategies

The following table summarizes the quantitative and qualitative differences between the two primary N-alkylation strategies for piperidine derivatives.

ParameterReductive AminationDirect Electrophilic Alkylation
Typical Yield 75% – 95%60% – 85%
Reaction Temperature Room Temperature (20–25 °C)Reflux (e.g., 80–82 °C in Acetonitrile)
Chemoselectivity High (Preserves ester groups)Moderate (Risk of ester hydrolysis)
Key Reagents NaBH(OAc)₃, Aldehyde/KetoneK₂CO₃, KI, Alkyl Halide
Primary Byproducts Trace alcohols (from unreacted aldehyde)Dialkylated quaternary ammonium salts
Applicability Ideal for complex, sensitive scaffoldsIdeal for simple, robust primary alkyl chains

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each phase includes specific work-up steps that chemically isolate the target molecule from predicted byproducts.

Protocol A: Chemoselective Reductive Amination

Workflow S1 Step 1: Condensation Amine + Aldehyde in anhydrous DCM Stir at RT (30 min) S2 Step 2: Iminium Formation In-situ generation of electrophilic iminium intermediate S1->S2 S3 Step 3: Selective Reduction Portion-wise addition of NaBH(OAc)3 Stir at RT (2-12 hrs) S2->S3 S4 Step 4: Quench & Extraction Saturated NaHCO3 (aq) Extract with DCM, wash with brine S3->S4 S5 Step 5: Isolation Dry over Na2SO4, concentrate, Silica gel chromatography S4->S5

Fig 2. Step-by-step mechanistic workflow for the reductive amination of piperidine derivatives.

Step-by-Step Methodology:

  • Initiation: Dissolve Ethyl 2-(piperidin-4-yl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Condensation: Add the target aldehyde (1.1 eq) to the stirring solution at room temperature. Allow the mixture to stir for 30 minutes to ensure complete iminium ion formation[2].

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes to control the exothermic release. Stir at room temperature until TLC indicates complete consumption of the starting amine (typically 2–12 hours)[2].

  • Validation/Quench: Quench the reaction with saturated aqueous NaHCO₃. Causality: The basic aqueous quench neutralizes any remaining borohydride species and ensures the newly formed tertiary amine is fully deprotonated and partitioned into the organic layer.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Direct N-Alkylation via SN​2 Substitution

Step-by-Step Methodology:

  • Preparation: Suspend the alkyl chloride (1.0 eq), K₂CO₃ (2.5 eq), and KI (0.1 eq) in anhydrous acetonitrile (0.2–0.5 M concentration) under an inert nitrogen atmosphere[3].

  • Execution: Add Ethyl 2-(piperidin-4-yl)propanoate (1.1 eq) to the suspension. Causality: A slight excess of the amine ensures complete consumption of the alkylating agent, preventing difficult downstream separations.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12–24 hours, monitoring via TLC[3].

  • Validation/Work-up: Cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl, K₂CO₃).

  • Isolation: Concentrate the filtrate. Dissolve the crude residue in ethyl acetate, wash with water (2x) to remove residual polar impurities, and wash with brine. Dry over Na₂SO₄, concentrate, and purify.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. 2

  • NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 1

  • Benchchem. Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride.3

  • NIH. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 4

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.5

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Piperidine Propanoates

Piperidine rings are among the most frequently utilized nitrogen heterocycles in FDA-approved small-molecule drugs. Specifically, Ethyl 2-(piperidin-4-yl)propanoate serves as a critical aliphatic building block. Its bifunctional nature—comprising a secondary amine and an ethyl ester—allows for orthogonal derivatization, making it a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs), including DGAT1 inhibitors[1].

However, sourcing and utilizing this compound requires strict precision. A common pitfall in early-stage drug development is the mismanagement of Chemical Abstracts Service (CAS) registry numbers, particularly when distinguishing between free bases, salt forms, and stereoisomers. This guide provides a self-validating framework for identifying, sourcing, and verifying Ethyl 2-(piperidin-4-yl)propanoate and its related derivatives.

Core Directive: The Identification and Selection Framework

As an Application Scientist, selecting the correct CAS number is not merely an administrative task; it dictates the thermodynamic stability, solubility, and stoichiometric accuracy of your synthetic route.

  • Free Base vs. Salt Form Causality : The free base form of2 is typically a viscous oil[2]. While directly ready for N-alkylation or amidation, it is highly susceptible to atmospheric oxidation and CO2 absorption (forming carbamates). Conversely, the3 is a highly stable, crystalline solid[3]. We mandate sourcing the HCl salt for long-term library storage, as it ensures precise weighing and prevents degradation, despite requiring an in situ neutralization step (e.g., with DIPEA or Et3N) during coupling reactions.

  • Stereochemical Considerations : The alpha-carbon of the propanoate group is a chiral center. The CAS numbers 141060-27-7 and 141060-25-5 refer to the racemic mixtures[4]. If enantiopure (R)- or (S)-derivatives are required for target binding specificity, distinct CAS numbers must be queried to avoid racemic mixtures that would complicate downstream purification.

Data Presentation: CAS Registry Mapping

To streamline procurement and inventory management, the following table summarizes the exact CAS numbers and physical profiles for the core scaffold and its immediate analogs[4].

Compound NameCAS NumberMolecular FormulaPhysical State / Utility
Ethyl 2-(piperidin-4-yl)propanoate 141060-27-7C10H19NO2Oil; Direct precursor for N-derivatization[2].
Ethyl 2-(piperidin-4-yl)propanoate HCl 141060-25-5C10H20ClNO2Solid; Bench-stable storage form[3].
Ethyl piperidine-4-carboxylate 1126-09-6C8H15NO2Liquid; Parent des-methyl scaffold[4].
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate 167710-69-2C11H21NO2Solid/Oil; Gem-dimethyl analog for steric bulk[4].

Experimental Protocol: Self-Validating Verification and N-Boc Protection

When a commercial batch of CAS 141060-25-5 (HCl salt) is received, its identity and purity must be empirically validated before integration into high-throughput screening libraries. The following protocol establishes a self-validating loop: analytical confirmation followed by a standard protection step.

Phase 1: Analytical Verification (LC-MS & NMR)
  • Sample Preparation : Dissolve 1 mg of the received compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Profiling : Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

    • Validation Check: The free base has an exact mass of 185.14. In positive ESI mode, you must observe the [M+H]+ peak at m/z 186.1. The absence of this peak immediately invalidates the batch.

  • 1H-NMR (DMSO-d6) :

    • Validation Check: Look for the broad exchangeable signal around 8.5-9.0 ppm, characteristic of the NH2+​ protons in the HCl salt. The ethyl ester is confirmed by a quartet at ~4.1 ppm and a triplet at ~1.2 ppm.

Phase 2: N-Boc Protection Workflow

To prevent the secondary amine from interfering with downstream reactions on the ester (e.g., Grignard additions or saponification), N-Boc protection is standard.

  • Neutralization : Suspend 1.0 eq of Ethyl 2-(piperidin-4-yl)propanoate HCl (CAS: 141060-25-5) in anhydrous Dichloromethane (DCM) (0.2 M). Add 2.5 eq of Triethylamine (Et3N). The solution will clear as the free base is liberated.

  • Protection : Cool to 0 °C. Add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) dropwise.

  • Reaction : Stir at room temperature for 4 hours.

  • Workup : Quench with saturated aqueous NH4​Cl . Extract with DCM. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation : TLC (Hexanes/EtOAc 3:1) should show a single new spot (UV inactive, stains with Ninhydrin only after heating).

Mandatory Visualization: Derivatization Workflow

The following diagram illustrates the logical flow from the parent starting material through the specific CAS-registered intermediates discussed in this guide.

G A Piperidine-4-carboxylic acid (Starting Material) B Ethyl 2-(piperidin-4-yl)propanoate CAS: 141060-27-7 (Free Base) A->B Homologation & Esterification C HCl Salt Form CAS: 141060-25-5 (Stable Solid) B->C + HCl (g) in Ether D Boc-Protected Derivative (N-Alkyl/Acyl Precursor) B->D + Boc2O, Et3N, DCM E 2-(Piperidin-4-yl)propanoic Acid (Saponified Product) B->E + LiOH, H2O/THF

Figure 1: Derivatization workflow and CAS mapping for Ethyl 2-(piperidin-4-yl)propanoate.

Conclusion

The successful integration of Ethyl 2-(piperidin-4-yl)propanoate into an API synthesis pipeline hinges on precise CAS identification. By defaulting to the HCl salt (CAS: 141060-25-5) for storage and employing rigorous self-validating analytical checks, researchers can eliminate downstream synthetic failures caused by starting material degradation or misidentification.

References

  • Benchchem. "Ethyl 2-(piperidin-4-yl)propanoate | C10H19NO2".
  • Sigma-Aldrich. "Piperidin-4-yl-ethyl amide hydrochloride".
  • Chem960. "Cas no 1126-09-6 (Ethyl piperidine-4-carboxylate)".
  • European Patent Office. "CARBAMOYL COMPOUNDS AS DGAT1 INHIBITORS 190 - EP 2234978 B1".

Sources

Methodological & Application

Advanced N-Functionalization Techniques for Ethyl 2-(piperidin-4-yl)propanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Overview

Ethyl 2-(piperidin-4-yl)propanoate is a highly versatile piperidine-based building block ubiquitous in medicinal chemistry and library generation[1]. The molecule presents a classic chemoselectivity challenge: it contains a highly nucleophilic secondary amine (piperidine N-H) and an electrophilic, base-sensitive ethyl ester moiety.

As a Senior Application Scientist, I frequently observe researchers struggling with poor yields due to over-alkylation, premature ester hydrolysis, or β -hydride elimination during cross-coupling. Successful N-functionalization of this scaffold requires a strategic selection of reagents that prioritize mild conditions and high chemoselectivity. This guide establishes field-proven, self-validating protocols for the three primary pillars of N-functionalization: N-Alkylation, N-Acylation, and N-Arylation.

StrategyTree Start Target N-Substituent Alkyl Aliphatic/Alkyl Start->Alkyl Acyl Acyl/Amide Start->Acyl Aryl Aryl/Heteroaryl Start->Aryl RA Reductive Amination (Avoids Over-alkylation) Alkyl->RA Aldehyde DA Direct Alkylation (Requires SN2 Electrophile) Alkyl->DA Alkyl Halide HATU HATU/DIPEA Coupling (High Yield, Fast) Acyl->HATU BH Buchwald-Hartwig (Pd-Catalyzed, RuPhos) Aryl->BH

Caption: Decision matrix for selecting the optimal N-functionalization pathway.

Quantitative Comparison of Methodologies

To establish a baseline for reaction planning, the following table summarizes the expected performance and chemoselectivity profiles of the primary N-functionalization strategies applied to ester-containing piperidines.

Table 1: Performance Metrics for N-Functionalization of Ethyl 2-(piperidin-4-yl)propanoate

Functionalization StrategyPreferred ReagentsEster ToleranceOver-Reaction RiskTypical Yield
N-Alkylation (Reductive) Aldehyde, STAB, AcOHExcellentVery Low85–95%
N-Alkylation (Direct) Alkyl Halide, K₂CO₃ModerateHigh (Quaternary Salts)50–70%
N-Acylation (Amide) R-COOH, HATU, DIPEAExcellentLow (Dimerization)80–95%
N-Arylation (Coupling) Ar-Br, Pd₂(dba)₃, RuPhos, Cs₂CO₃GoodLow75–90%

Protocol 1: N-Alkylation via Reductive Amination

Causality & Rationale: Direct alkylation with alkyl halides frequently leads to over-alkylation, generating undesired quaternary ammonium salts[2]. To bypass this, reductive amination is the gold standard. We utilize Sodium triacetoxyborohydride (STAB) because it is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde or the sensitive ethyl ester.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve Ethyl 2-(piperidin-4-yl)propanoate (1.0 eq, 0.5 M) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.2 eq) to the mixture. Insight: The mild acid catalyzes the formation of the iminium ion, which is critical for electron-rich aldehydes.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Reaction: Stir at room temperature for 12–16 hours.

  • Validation & Analytical Check: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the starting secondary amine will stain deep purple, while the tertiary amine product will remain unstained or faint yellow, confirming self-validating consumption.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: N-Acylation (Amide Bond Formation)

Causality & Rationale: For amide coupling, uronium-based reagents like HATU provide superior kinetics for sterically hindered secondary amines[3][4]. However, if the piperidine is present during the initial activation step, the uronium salt can react directly with the amine to form a dead-end guanidinium byproduct[3]. Therefore, a strict pre-activation sequence at 0 °C is mandatory. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile against the ester or the activated acid.

AmideCoupling A Carboxylic Acid + HATU B Active HOAt Ester (0°C, 10 min) A->B Activation C Add Piperidine Derivative + DIPEA B->C Nucleophilic Attack D N-Acyl Piperidine (RT, 2-16 h) C->D Amide Bond Formation

Caption: Experimental workflow for HATU-mediated amide coupling.

Step-by-Step Methodology
  • Pre-Activation: In an anhydrous flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C using an ice bath.

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir strictly at 0 °C for 10 minutes to form the active HOAt ester[3].

  • Coupling: Dissolve Ethyl 2-(piperidin-4-yl)propanoate (1.1 eq) in a minimal amount of DMF and add it dropwise to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours.

  • Validation & Analytical Check: Perform LC-MS analysis. The mass of the desired amide should dominate, with no observable guanidinylation mass (+99 Da from HATU fragmentation).

  • Workup: Dilute the mixture with Ethyl Acetate and wash vigorously with 5% aqueous LiCl (3x) to remove DMF and HATU byproducts (HOAt). Wash with 0.1 M HCl, then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: N-arylation of secondary cyclic amines is notoriously difficult due to the propensity of the palladium-amido intermediate to undergo rapid β -hydride elimination, leading to oxidized byproducts[5]. To outcompete this decomposition pathway, we utilize the bulky, electron-rich biaryl phosphine ligand RuPhos , which dramatically accelerates the desired reductive elimination step[5]. Furthermore, we substitute standard strong bases (like NaOt-Bu) with Cs₂CO₃ . NaOt-Bu will rapidly saponify the ethyl ester of our substrate, whereas Cs₂CO₃ is mild enough to tolerate the ester while still facilitating the catalytic cycle.

Table 2: Catalyst/Ligand Matrix for Piperidine N-Arylation

PrecatalystLigandBase β -Hydride Elimination RiskEster Hydrolysis RiskExpected Conversion
Pd₂(dba)₃BINAPNaOt-BuModerateHigh < 40%
Pd(OAc)₂XantphosK₂CO₃LowLow~ 75%
Pd₂(dba)₃ RuPhos Cs₂CO₃ Very Low Low > 90%
Step-by-Step Methodology
  • Preparation: In a rigorously dried Schlenk tube or sealed vial, add the aryl bromide (1.0 eq), Ethyl 2-(piperidin-4-yl)propanoate (1.2 eq), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), RuPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate the vessel and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed Toluene (to reach 0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours. Insight: Do not exceed 100 °C to prevent thermal degradation of the ester.

  • Validation & Analytical Check: Cool to room temperature and spot on TLC (Hexanes:EtOAc 7:3). The product should be UV-active. LC-MS should confirm the absence of the des-ethyl carboxylic acid byproduct, validating the choice of Cs₂CO₃.

  • Workup: Dilute the reaction mixture with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • BenchChem Technical Support. Ethyl 2-(piperidin-4-yl)
  • BenchChem Technical Support.
  • BenchChem Technical Support. Optimizing amide bond formation for piperidine carboxylic acids. Benchchem.
  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Growing Science.

Sources

Application Notes and Protocols for the Incorporation of Ethyl 2-(piperidin-4-yl)propanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Diversity of Peptides

Solid-phase peptide synthesis (SPPS) has been the cornerstone of peptide science for decades, enabling the routine synthesis of naturally occurring peptide sequences. The Fmoc/tBu strategy, in particular, has become a workhorse in both academic and industrial laboratories due to its mild reaction conditions and versatility. However, the true frontier of peptide science now lies in the incorporation of non-canonical amino acids (ncAAs). These unique building blocks offer the ability to introduce novel structural and functional properties into peptides, leading to enhanced stability, increased potency, and unique pharmacological profiles. The introduction of ncAAs is a key strategy in modern drug discovery, allowing for the creation of peptidomimetics with improved therapeutic potential.

This application note provides a detailed guide for the incorporation of a specific non-canonical building block, Ethyl 2-(piperidin-4-yl)propanoate, into peptide sequences using Fmoc-based solid-phase peptide synthesis. This building block introduces a flexible, lipophilic piperidine moiety with an ethyl ester, which can be used to probe structure-activity relationships, enhance membrane permeability, or act as a handle for further chemical modification. As this is a specialized building block, we will cover all critical aspects from the proposed synthesis of the Fmoc-protected derivative to its efficient coupling and final cleavage from the solid support.

Chemical Structures and Representations

Figure 1: Chemical Structure of Key Molecules

Caption: Chemical structures of the core building block and its proposed Fmoc-protected form.

Proposed Synthesis of Fmoc-Protected Ethyl 2-(piperidin-4-yl)propanoate

Reaction Scheme:

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat For next amino acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Application Note: Enzymatic Synthesis of Poly(β-amino esters) Using Ethyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Application: Non-Viral Gene Delivery, pH-Responsive Nanocarriers, and Biodegradable Polycations

Executive Summary & Mechanistic Rationale

Poly(β-amino esters) (PBAEs) have emerged as highly effective, biodegradable polycations for the encapsulation and non-viral delivery of nucleic acids[1]. Traditional PBAE synthesis relies on metal catalysts or harsh step-growth conditions that can lead to unwanted side reactions, broad polydispersity, and trace heavy metal contamination—a critical regulatory hurdle for clinical nanomedicine.

To circumvent these issues, this protocol details a strictly metal-free, chemo-enzymatic synthesis utilizing Ethyl 2-(piperidin-4-yl)propanoate as a functional building block[2]. By employing Candida antarctica Lipase B (CALB, commercially available as Novozym 435), we achieve highly regioselective polycondensation under mild conditions[3].

The Causality of Experimental Choices
  • Why Ethyl 2-(piperidin-4-yl)propanoate? The incorporation of the piperidine ring introduces a sterically hindered, hydrophobic tertiary amine into the polymer backbone post-polymerization. This specific structural motif shifts the pKa​ of the resulting PBAE to approximately 6.0–6.5. This is the critical threshold for the "proton sponge" effect; the polymer remains neutral and stable in the physiological bloodstream (pH 7.4) but rapidly protonates and expands within the acidic endosome (pH 5.5), rupturing the vesicle and releasing the genetic payload into the cytosol[4].

  • Why a Two-Stage Process? The reaction is split into an oligomerization phase (1 atm N2​ ) and a polycondensation phase (high vacuum). Stage 1 forms non-volatile oligomers, preventing the evaporative loss of low-boiling monomers. Stage 2 utilizes high vacuum to continuously remove the ethanol byproduct, driving the equilibrium toward high-molecular-weight polymer formation according to Le Chatelier's principle[1].

  • Why Diphenyl Ether? This solvent is chosen for its exceptionally high boiling point (259 °C), ensuring it does not evaporate under the high vacuum required during Stage 2, while maintaining excellent solubility for both polar monomers and the growing hydrophobic polymer chain[3].

Reaction Pathway & Experimental Workflow

The synthesis proceeds via a cascade reaction: an initial aza-Michael addition followed by enzymatic transesterification. Lipases have been demonstrated to successfully catalyze both Michael additions and transesterifications under mild conditions[5].

ReactionPathway A Ethyl 2-(piperidin-4-yl)propanoate (Sec-Amine + Ethyl Ester) C β-Amino Ester Intermediate (Pendant Ester + Terminal Acrylate) A->C Aza-Michael Addition (Step 1) B Diacrylate (e.g., 1,4-Butanediol Diacrylate) B->C E Poly(β-amino ester) (PBAE) (Biodegradable Polycation) C->E CALB Polycondensation (Step 2) D Diol (e.g., 1,4-Butanediol) D->E

Fig 1. Chemo-enzymatic cascade for PBAE synthesis using Ethyl 2-(piperidin-4-yl)propanoate.

Workflow Step1 1. Monomer Preparation Dry reagents over molecular sieves Step2 2. Enzyme Addition Add Novozym 435 (10% w/w) in Diphenyl Ether Step1->Step2 Step3 3. Stage I: Oligomerization 80°C, N2 atmosphere, 24h Step2->Step3 Step4 4. Stage II: Polycondensation 90°C, High Vacuum (1.8 mmHg), 72h Step3->Step4 Step5 5. Purification Precipitation in cold diethyl ether Step4->Step5 Step6 6. Validation NMR, GPC, and DLS characterization Step5->Step6

Fig 2. Step-by-step experimental workflow for the enzymatic synthesis of PBAEs.

Step-by-Step Methodology (Self-Validating Protocol)

Phase 1: Reagent Preparation
  • Desiccation: Dry Ethyl 2-(piperidin-4-yl)propanoate (Monomer A), 1,4-butanediol diacrylate (BDA, Monomer B), and 1,4-butanediol (Monomer C) over 4Å molecular sieves for 24 hours prior to use. Moisture must be strictly eliminated to prevent premature enzymatic hydrolysis of the ester bonds.

  • Enzyme Activation: Desiccate Novozym 435 (immobilized CALB) under vacuum at 25 °C for 12 hours.

Phase 2: Chemo-Enzymatic Polymerization
  • Aza-Michael Addition: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add equimolar amounts of Ethyl 2-(piperidin-4-yl)propanoate (10 mmol) and BDA (10 mmol). Stir at 45 °C for 4 hours.

    • Self-Validation Checkpoint 1: Extract a 10 µL aliquot for 1H NMR. Proceed to the next step only when the acrylate vinyl protons (5.8–6.4 ppm) have reduced by 50%, indicating the secondary amine has successfully formed the β-amino ester linkage.

  • Stage I (Oligomerization): Add 1,4-butanediol (10 mmol), diphenyl ether (200% w/w of total monomers), and Novozym 435 (10% w/w). Purge the flask with ultra-pure N2​ . Heat the mixture to 80 °C and stir at 300 rpm for 24 hours under 1 atm N2​ [1].

  • Stage II (Polycondensation): Gradually apply a high vacuum (1.8 mmHg) to the reaction vessel and increase the temperature to 90 °C. Maintain these conditions for 72 hours to drive off ethanol and force chain extension[3].

Phase 3: Polymer Recovery & Purification
  • Enzyme Removal: Cool the reaction mixture to room temperature and dissolve the viscous mass in 10 mL of dichloromethane (DCM). Filter the solution through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with DCM and reused up to 5 times).

  • Precipitation: Precipitate the filtrate dropwise into 200 mL of cold diethyl ether (-20 °C) under vigorous magnetic stirring.

  • Isolation: Collect the precipitated polymer via centrifugation (8,000 rpm, 10 mins). Wash twice with fresh cold diethyl ether and dry under vacuum for 48 hours to yield the final purified PBAE.

Data Presentation: Parameters & QC Metrics

Table 1: Optimized Reaction Parameters for Enzymatic PBAE Synthesis

ParameterStage 1 (Oligomerization)Stage 2 (Polycondensation)Mechanistic Rationale
Temperature 80 °C90 °CBalances CALB thermodynamic activity with reaction kinetics without denaturing the enzyme.
Pressure 1 atm (Nitrogen)1.8 mmHg (Vacuum)Vacuum removes the ethanol byproduct to drive high MW chain extension.
Duration 24 hours72 hoursEnsures complete monomer conversion to oligomers before vacuum is applied.
Enzyme Loading 10% (w/w) Novozym 43510% (w/w) Novozym 435Provides optimal active site availability without causing steric hindrance in the slurry.
Solvent Diphenyl etherDiphenyl etherHigh boiling point prevents solvent evaporation under high vacuum.

Table 2: Quality Control & Self-Validation Metrics

Analytical TechniqueTarget MetricCausality / Significance
1H NMR Spectroscopy Disappearance of quartet at 4.1 ppmConfirms complete enzymatic transesterification of the ethyl ester group.
Gel Permeation Chromatography Mw​ > 15,000 Da, PDI < 1.8Validates successful polycondensation; low PDI indicates absence of side-reactions.
Dynamic Light Scattering (DLS) Polyplex size 100-150 nm (with DNA)Ensures the synthesized PBAE can effectively condense nucleic acids for endocytosis.

References

  • Jiang, Z., et al. "Enzyme-synthesized Poly(amine-co-esters) as Non-viral Vectors for Gene Delivery." Biomacromolecules, 2010.[Link]

  • Liu, Q., et al. "Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines." MDPI, 2020.[Link]

  • Jiang, Z., et al. "Enzymatic PEG-Poly(amine-co-disulfide ester) Nanoparticles as pH- and Redox-Responsive Drug Nanocarriers for Efficient Antitumor Treatment." ACS Applied Materials & Interfaces, 2017.[Link]

  • Green, J. J., et al. "Combinatorial and Rational Approaches to Polymer Synthesis for Medicine." PMC, 2010.[Link]

Sources

Application Note: Radioligand Binding Assays for Piperidine Derivatives Targeting the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Piperidine derivatives represent a highly versatile and privileged pharmacophore in medicinal chemistry. They are frequently utilized to target G-protein coupled receptors (GPCRs) such as the mu-opioid receptor (MOR), as well as unique intracellular chaperone proteins like the Sigma-1 ( σ1​ ) receptor. Accurately determining the equilibrium dissociation constant ( Ki​ ) of novel piperidine analogs is a critical bottleneck in lead optimization and neuropharmacological drug discovery.

This application note provides a comprehensive, self-validating protocol for evaluating the binding affinity of piperidine derivatives at the σ1​ receptor using competitive radioligand binding assays. By establishing strict thermodynamic and kinetic controls, this methodology ensures high-fidelity data suitable for structure-activity relationship (SAR) profiling.

Mechanistic Principles and Assay Causality

To generate trustworthy and reproducible data, an assay must be designed with an understanding of the underlying molecular kinetics. This protocol utilizes 1[1] rather than wild-type brain tissue. Causality: Rat liver is highly enriched in endogenous σ1​ receptors, providing a superior signal-to-noise ratio and robust receptor density ( Bmax​ ) without the instability often associated with recombinant cell lines.

The radioligand of choice is [3H] (+)-pentazocine . Causality: While [3H] DTG is a common pan-sigma ligand, [3H] (+)-pentazocine possesses sub-nanomolar affinity ( Kd​≈2.9 nM) and exceptional selectivity for σ1​ over σ2​ receptors. This eliminates the need for pharmacological masking agents, thereby reducing competitive interference and assay complexity[1].

To define the assay window, 10 µM Haloperidol is used to determine Non-Specific Binding (NSB). Causality: Haloperidol is a potent, non-selective σ receptor antagonist. At 10 µM, it completely saturates all specific σ1​ binding pockets. Any residual radioactive signal measured in its presence is strictly attributable to the radioligand interacting with the non-receptor lipid matrix or the glass fiber filters[2],[3].

Experimental Workflow

Workflow A Membrane Preparation B Equilibrium Incubation A->B C Rapid Filtration B->C D Ice-Cold Wash C->D E Scintillation Counting D->E

Figure 1: Sequential workflow of a competitive radioligand binding assay for piperidine derivatives.

Step-by-Step Protocol: σ1​ Receptor Competitive Binding

Reagent and Material Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0. Maintain at room temperature for the incubation phase, and keep a separate aliquot strictly on ice for the wash phase.

  • Radioligand Solution: Prepare a 20 nM working solution of [3H] (+)-pentazocine in assay buffer to achieve a final well concentration of 2 nM.

  • Test Compounds (Piperidine Derivatives): Prepare 10-point serial dilutions ranging from 10−11 M to 10−5 M in assay buffer (maximum 1% DMSO final concentration to prevent membrane denaturation).

  • Filter Plates: Pre-soak 96-well GF/B glass fiber filter plates in 0.5% polyethylenimine (PEI) for 1 hour at room temperature. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged piperidine amines[4].

Assay Setup (Self-Validating System)

The assay is performed in a 96-well format with a final volume of 0.5 mL per well. To ensure the assay is self-validating, the following controls must be run in triplicate:

  • Total Binding (TB): 200 µL membrane + 50 µL [3H] (+)-pentazocine + 250 µL buffer. (Validates maximum signal).

  • Non-Specific Binding (NSB): 200 µL membrane + 50 µL [3H] (+)-pentazocine + 50 µL Haloperidol (100 µM stock) + 200 µL buffer. (Validates background noise).

  • Competitive Binding: 200 µL membrane + 50 µL [3H] (+)-pentazocine + 50 µL test compound + 200 µL buffer.

Incubation and Termination
  • Equilibrium Incubation: Incubate the plates at 37°C for 120 minutes. Causality: This duration and temperature ensure that the binding kinetics reach steady-state equilibrium, a strict mathematical prerequisite for applying the Cheng-Prusoff equation[2],[3].

  • Rapid Filtration: Terminate the reaction by rapidly filtering the contents through the PEI-soaked GF/B plates using a vacuum manifold cell harvester.

  • Thermodynamic Trapping (Washing): Immediately wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 8.0). Causality: Abruptly lowering the kinetic energy of the system drops the dissociation rate constant ( koff​ ) to near zero. This "traps" the receptor-ligand complexes on the filter while unbound radioligand is washed away, preventing signal loss during separation[4].

Quantification

Dry the filter plates, add 40 µL of liquid scintillation cocktail per well, and quantify the retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Data Analysis and Quantitative Presentation

Calculate the specific binding by subtracting the average NSB CPM from all other wells. The half-maximal inhibitory concentration ( IC50​ ) is determined via non-linear regression analysis (one-site competition model) by plotting the % specific binding against the log concentration of the piperidine derivative[2].

Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration (2 nM) and Kd​ is the dissociation constant of [3H] (+)-pentazocine (2.9 nM)).

Representative Binding Affinities of Piperidine Derivatives

The following table summarizes expected quantitative data for reference and novel piperidine-based ligands evaluated under this protocol[1],[5].

CompoundReceptor TargetRadioligand Used Ki​ (nM)Pharmacological Profile
Haloperidol σ1​ [3H] (+)-pentazocine2.5Reference Antagonist
Compound 1 (Benzylpiperidine) σ1​ [3H] (+)-pentazocine3.2High-Affinity Agonist
DTG σ2​ [3H] DTG17.9Reference Pan-Ligand
PB212 σ1​ [3H] (+)-pentazocine< 5.0Selective Piperidine Probe

Downstream Signaling Implications

Understanding the binding affinity is only the first step. Upon binding a high-affinity piperidine derivative, the σ1​ receptor undergoes a conformational shift, dissociating from its resident ER chaperone (BiP) and translocating to the Mitochondria-Associated Membrane (MAM) or plasma membrane to modulate client proteins (e.g., ion channels, GPCRs)[3].

Mechanism Ligand Piperidine Ligand (e.g., Haloperidol) Complex Sigma-1 Receptor Bound to BiP (ER) Ligand->Complex Binds Dissociation Dissociation from BiP Complex->Dissociation Translocation Translocation to MAM Dissociation->Translocation Modulation Modulation of Client Proteins Translocation->Modulation

Figure 2: Mechanism of Sigma-1 receptor activation and client protein modulation by piperidines.

Sources

Application Notes and Protocols for NMR Characterization of Ethyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Precision in NMR Sample Preparation

In the realm of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules.[1][2] The quality and reliability of the data obtained are, however, fundamentally dependent on the meticulous preparation of the sample. This guide provides a comprehensive protocol for the preparation of Ethyl 2-(piperidin-4-yl)propanoate samples for NMR analysis, a crucial step for researchers, scientists, and professionals in drug development. The causality behind each experimental choice is explained to ensure not just procedural adherence, but a deep-seated understanding of the principles at play.

The piperidine moiety is a common scaffold in pharmaceuticals, and understanding its conformational dynamics is crucial for rational drug design.[3][4][5] NMR spectroscopy is a powerful technique for studying these conformations in solution.[3] This protocol is designed to be a self-validating system, where each step contributes to the acquisition of high-fidelity NMR spectra, enabling unambiguous structural assignment and characterization.

Part 1: Foundational Knowledge and Material Selection

Physicochemical Properties of Ethyl 2-(piperidin-4-yl)propanoate
The Critical Role of Deuterated Solvents

Deuterated solvents are indispensable in ¹H NMR spectroscopy.[9] They are used to dissolve the sample without generating overwhelming solvent signals that would obscure the analyte's peaks. The deuterium (²H) nucleus resonates at a different frequency than protons (¹H), rendering the solvent "invisible" in a standard proton NMR spectrum. Furthermore, the deuterium signal is utilized by the spectrometer's lock system to stabilize the magnetic field, which is crucial for long experiments and achieving high resolution.[10]

Choosing the Right Solvent:

The selection of an appropriate deuterated solvent is the first critical decision. The ideal solvent should:

  • Completely dissolve the analyte: A homogeneous solution is essential for obtaining sharp, well-resolved NMR signals.[11] Any undissolved particles will disrupt the magnetic field homogeneity, leading to poor shimming and broadened peaks.[11][12][13]

  • Be chemically inert: The solvent should not react with the analyte.

  • Have minimal overlapping signals: The residual proton signals of the deuterated solvent should not overlap with the analyte's resonances of interest.[14]

For Ethyl 2-(piperidin-4-yl)propanoate, several deuterated solvents are suitable candidates:

  • Deuterated Chloroform (CDCl₃): This is the most common solvent for NMR of organic compounds due to its excellent dissolving power for a wide range of molecules and its ease of removal. However, be aware that CDCl₃ can be slightly acidic and may cause issues with acid-sensitive compounds.[13][15]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar solvent, excellent for dissolving polar compounds like peptides, proteins, and carbohydrates. Its residual water peak can be broad and may exchange with labile protons (e.g., -NH, -OH) in the analyte.

  • Deuterated Methanol (CD₃OD): A polar protic solvent that can also be a good choice. The -OD group can exchange with labile protons in the sample.

  • Deuterium Oxide (D₂O): Ideal for highly water-soluble compounds and for identifying exchangeable protons.[9]

Recommendation for Ethyl 2-(piperidin-4-yl)propanoate:

Given its structure, Deuterated Chloroform (CDCl₃) is a logical starting point. If solubility is an issue, or if the compound is a salt, Deuterated Methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) should be considered.

Internal Standards for Quantitative Analysis (qNMR)

For quantitative NMR (qNMR), an internal standard is crucial for accurate concentration determination.[16][17][18] The internal standard should:

  • Be of high purity (≥99%).[16]

  • Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.[19]

  • Be chemically inert towards the analyte and the solvent.[19]

  • Have a known concentration.

Common internal standards for ¹H NMR include maleic acid, 1,2,4,5-tetrachlorobenzene, and 1,4-dinitrobenzene.[19] The choice of internal standard will depend on the chosen solvent and the spectral regions of interest for Ethyl 2-(piperidin-4-yl)propanoate.

Part 2: Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a high-quality NMR sample of Ethyl 2-(piperidin-4-yl)propanoate.

Materials and Reagents
  • Ethyl 2-(piperidin-4-yl)propanoate (analyte)

  • High-quality 5 mm NMR tubes[13][20]

  • Deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) with high isotopic enrichment (≥99.8%)[21]

  • Internal standard (for qNMR, optional for qualitative analysis)

  • Pasteur pipettes and bulbs

  • Small vials (e.g., 1-dram vials)

  • Kimwipes or cotton wool for filtration

Sample Preparation Workflow

The following diagram illustrates the key steps in the NMR sample preparation workflow.

NMR_Sample_Preparation cluster_prep Preparation cluster_transfer Transfer & Filtration cluster_final Finalization cluster_analysis Analysis weigh 1. Weigh Analyte (5-25 mg for ¹H) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve In a separate vial filter 3. Filter Solution (if necessary) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer cap 5. Cap and Invert to Mix transfer->cap label_tube 6. Label Tube cap->label_tube shim 7. Insert into Spectrometer & Shim label_tube->shim acquire 8. Acquire NMR Data shim->acquire

Caption: Workflow for NMR sample preparation.

Step-by-Step Methodology
  • Weighing the Analyte:

    • For a standard ¹H NMR spectrum of a small molecule like Ethyl 2-(piperidin-4-yl)propanoate (MW < 1000 g/mol ), weigh approximately 5-25 mg of the solid sample into a clean, dry vial.[12][20]

    • For a ¹³C NMR spectrum, a higher concentration is generally required, typically 50-100 mg, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[12][20][22]

    • Causality: An overly concentrated sample can lead to broadened lineshapes and difficulty in shimming, while a too-dilute sample will result in a poor signal-to-noise ratio, requiring longer acquisition times.[12][13][22]

  • Dissolving the Sample:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[11][12] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR probe.[13]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[11]

    • Causality: Preparing the sample in a secondary vial before transferring it to the NMR tube allows for better mixing and visual confirmation of complete dissolution, which can be difficult to achieve within the narrow confines of an NMR tube.[12]

  • Filtration (if necessary):

    • If any solid particles remain, filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of cotton wool or a Kimwipe inserted into the neck.[15]

    • Causality: Solid particulates in the sample will not be detected in a solution-state NMR spectrum but will severely disrupt the magnetic field homogeneity, making it impossible to obtain sharp spectral lines.[11][12][20]

  • Transfer to the NMR Tube:

    • Carefully transfer the clear solution from the vial into a clean, dry, high-quality 5 mm NMR tube using a Pasteur pipette.[13]

    • Causality: Using high-quality NMR tubes free from scratches or defects is essential as imperfections in the glass can distort the magnetic field.[13][20] Avoid cleaning NMR tubes in an ultrasonic bath or drying them in a hot oven, as this can make them fragile.[23]

  • Capping and Mixing:

    • Securely cap the NMR tube and gently invert it several times to ensure the solution is thoroughly mixed.

  • Labeling:

    • Clearly label the NMR tube with a unique identifier. Do not use paper labels or tape on the body of the tube as this can interfere with spinning and shimming.[20][23]

Quantitative Data Summary
ParameterRecommended ValueRationale
Analyte Mass (¹H NMR) 5-25 mgOptimal for good signal-to-noise without causing line broadening.[12][20]
Analyte Mass (¹³C NMR) 50-100 mgHigher concentration needed due to lower sensitivity of ¹³C nucleus.[12][20]
Solvent Volume 0.6-0.7 mLFills the active volume of a standard 5 mm NMR probe.[11][12][13]
Deuterated Solvent Purity ≥99.8% isotopic enrichmentMinimizes residual solvent peaks.[21]

Part 3: Data Acquisition and Processing - Best Practices

Shimming the Spectrometer

Shimming is the process of adjusting the currents in the shim coils to make the static magnetic field (B₀) as homogeneous as possible across the sample volume.[10][24][25] This is arguably the most critical step in obtaining a high-resolution NMR spectrum.[25]

  • The Goal: To maximize the lock signal, which is an indicator of field homogeneity.[10][24] A narrower spectral line results in a taller peak, hence a higher lock level.[10]

  • Procedure: Modern NMR spectrometers have automated shimming routines that are often sufficient.[26] However, manual shimming, particularly of the Z1 and Z2 shims, may be necessary to achieve optimal resolution.[27]

  • Causality: An inhomogeneous magnetic field causes nuclei in different parts of the sample to experience slightly different field strengths, leading to a broadening of the NMR signals and loss of resolution.[10][25]

Setting Acquisition Parameters

For routine ¹H NMR of Ethyl 2-(piperidin-4-yl)propanoate, standard acquisition parameters are usually sufficient. However, for quantitative analysis, certain parameters need careful consideration:

  • Relaxation Delay (d1): This is the time allowed for the nuclear spins to return to thermal equilibrium before the next pulse. For accurate integration in qNMR, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified.[28]

  • Number of Scans (ns): For a sufficiently concentrated sample (5-25 mg), 8 to 16 scans are typically adequate for a good ¹H spectrum. The signal-to-noise ratio increases with the square root of the number of scans.[29]

Data Processing for Structure Elucidation

Once the Free Induction Decay (FID) is acquired, it is Fourier transformed to obtain the NMR spectrum. Standard processing steps include:

  • Phasing: Correcting the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Ensuring the baseline of the spectrum is flat.

  • Integration: Determining the relative number of protons giving rise to each signal.

  • Peak Picking: Identifying the chemical shift of each peak.

For complex molecules, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous structure elucidation.[30][31] The integration of NMR data with computational methods, such as Density Functional Theory (DFT) calculations of chemical shifts, is also becoming a powerful tool for structural analysis.[32][33]

References

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  • How to Shim on a Varian - NMR. (2004, May 11).
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  • 2.2: How is the internal standard used to quantify the concentration of my analyte? - Chemistry LibreTexts. (2022, April 25).
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  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.).
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Sources

Method for synthesizing N-substituted derivatives from Ethyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic N-Functionalization of Ethyl 2-(piperidin-4-yl)propanoate: A Guide to Synthesizing N-Substituted Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast number of pharmaceutical agents.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating basicity and lipophilicity, while providing a three-dimensional framework that can be precisely decorated to optimize interactions with biological targets.[3][4] Ethyl 2-(piperidin-4-yl)propanoate is a versatile starting material, featuring a secondary amine within the piperidine ring that serves as a prime handle for introducing a wide array of substituents. This functionalization is a critical strategy for fine-tuning a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5][6]

This technical guide provides a comprehensive overview of key synthetic methodologies for the N-functionalization of Ethyl 2-(piperidin-4-yl)propanoate. We will explore four primary transformations: N-Alkylation, Reductive Amination, N-Acylation, and N-Arylation. Each section will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind methodological choices, empowering researchers to select and execute the optimal strategy for their specific drug discovery campaign.

N-Alkylation via Nucleophilic Substitution

Direct N-alkylation is a straightforward approach for introducing alkyl groups onto the piperidine nitrogen. The reaction proceeds via a classical S(_N)2 mechanism, where the nucleophilic nitrogen atom of the piperidine attacks an electrophilic alkyl halide.

Causality Behind Experimental Choices: The choice of base and solvent is critical for success. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is employed to neutralize the hydrohalic acid formed during the reaction without competing with the piperidine substrate.[7] Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for solubilizing the reactants and promoting the S(N)2 pathway. A key challenge in direct alkylation is the potential for over-alkylation, where the desired N-alkylated secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium salt. To mitigate this, a slow addition of the alkylating agent or using the piperidine starting material in slight excess is often recommended.[7]

cluster_start Reactants cluster_prod Products Piperidine Ethyl 2-(piperidin-4-yl)propanoate Product N-Alkyl Piperidine Derivative Piperidine->Product S_N2 Attack Salt H-X (Acid) Piperidine->Salt AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product

Caption: General workflow for direct N-alkylation.

Protocol 1: N-Benzylation of Ethyl 2-(piperidin-4-yl)propanoate

This protocol describes the synthesis of Ethyl 2-(1-benzylpiperidin-4-yl)propanoate.

Materials:

  • Ethyl 2-(piperidin-4-yl)propanoate (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2-(piperidin-4-yl)propanoate and anhydrous acetonitrile.

  • Add the finely powdered potassium carbonate to the stirred solution.

  • Slowly add benzyl bromide to the suspension at room temperature. The slow addition helps to minimize the formation of quaternary ammonium byproducts.[5]

  • Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Work-up & Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product can be purified by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds and is one of the most widely used reactions in medicinal chemistry.[8][9] It involves the reaction of the piperidine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-substituted product.

Causality Behind Experimental Choices: This two-step, one-pot process offers greater control compared to direct alkylation. The key is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the intermediate iminium ion.[10] It is also tolerant of a wide range of functional groups. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium intermediate.[10]

Reactants Ethyl 2-(piperidin-4-yl)propanoate Aldehyde/Ketone (R-CO-R') Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (-H2O) Product N-Substituted Product Iminium->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Iminium

Caption: The two-stage process of reductive amination.

Protocol 2: Synthesis via Reductive Amination with Cyclohexanone

This protocol details the synthesis of Ethyl 2-(1-cyclohexylpiperidin-4-yl)propanoate.

Materials:

  • Ethyl 2-(piperidin-4-yl)propanoate (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve Ethyl 2-(piperidin-4-yl)propanoate and cyclohexanone in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • If desired, add a catalytic amount of glacial acetic acid to the mixture and stir for 30 minutes at room temperature to promote the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

N-Acylation

N-acylation introduces an acyl group (R-C=O) to the piperidine nitrogen, forming an amide. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. The reaction typically involves an acylating agent, such as an acyl chloride or an acid anhydride.[11]

Causality Behind Experimental Choices: Acyl chlorides are highly reactive electrophiles, making the reaction rapid and often exothermic.[11] A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (TEA) or DIPEA) is required to scavenge the HCl generated. The reaction is usually performed in an aprotic solvent like DCM at cool temperatures (e.g., 0°C) to control the reactivity. The high reactivity of acyl chlorides ensures high yields but requires careful handling due to their moisture sensitivity.

Protocol 3: N-Acetylation using Acetyl Chloride

This protocol describes the synthesis of Ethyl 2-(1-acetylpiperidin-4-yl)propanoate.

Materials:

  • Ethyl 2-(piperidin-4-yl)propanoate (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Ethyl 2-(piperidin-4-yl)propanoate and triethylamine in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

N-Arylation: The Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the state-of-the-art method.[12] This palladium-catalyzed cross-coupling reaction forms a C-N bond between the piperidine nitrogen and an aryl halide (or triflate). It has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance.[12]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig reaction hinges on the catalytic cycle involving a palladium(0) species.[12] The choice of ligand for the palladium catalyst is crucial. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are commonly used to facilitate both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Anhydrous, deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation.

cluster_input Inputs cluster_process Catalytic Cycle Piperidine Ethyl 2-(piperidin-4-yl)propanoate AmineCoord Amine Coordination Piperidine->AmineCoord ArylHalide Ar-X (Aryl Halide) OxAdd Oxidative Addition ArylHalide->OxAdd Catalyst Pd(0) / Ligand Catalyst->OxAdd Base Base (e.g., NaOtBu) Deprotonation Deprotonation Base->Deprotonation OxAdd->AmineCoord AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->OxAdd Product N-Aryl Piperidine Product RedElim->Product

Caption: Simplified workflow of the Buchwald-Hartwig amination.

Protocol 4: N-Phenylation using Bromobenzene

This protocol details the synthesis of Ethyl 2-(1-phenylpiperidin-4-yl)propanoate.

Materials:

  • Ethyl 2-(piperidin-4-yl)propanoate (1.2 eq)

  • Bromobenzene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and deoxygenated

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add anhydrous, deoxygenated toluene, followed by Ethyl 2-(piperidin-4-yl)propanoate and then bromobenzene.

  • Seal the flask and heat the mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up & Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst.[14] Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Summary of Synthetic Methods

MethodReagentsKey FeaturesPotential Issues
N-Alkylation Alkyl halide, K₂CO₃ or DIPEASimple, direct method for alkyl groups.Over-alkylation, potential for elimination side reactions.[15][16]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃High functional group tolerance, good control, one-pot procedure.[17]Requires a suitable carbonyl compound.
N-Acylation Acyl chloride/anhydride, TEAForms stable amides, rapid and high-yielding.Acylating agents can be moisture-sensitive and corrosive.[11]
N-Arylation Aryl halide, Pd catalyst, Ligand, BaseBroad scope for aryl and heteroaryl groups.Requires inert conditions, catalyst can be expensive.[12]

Characterization of N-Substituted Derivatives

Confirmation of the structure and purity of the synthesized derivatives is essential. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The appearance of new signals corresponding to the introduced N-substituent and shifts in the signals of the piperidine ring protons are indicative of a successful reaction.[18]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product, confirming the addition of the substituent. Electrospray ionization (ESI) is a suitable technique.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[18]

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Benchchem. (n.d.). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

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  • Thieme Connect. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

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  • MDPI Encyclopedia. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Reactions of Ethyl-piperidin-4-ylmethyl-amine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine.
  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • MDPI. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro. Retrieved from [Link]

  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • Heterocycles. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Tuttee Academy. (n.d.). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]

  • MDPI. (2024, September 19). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 2-(piperidin-4-yl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(piperidin-4-yl)propanoate . This intermediate is a critical building block in pharmaceutical development, but its synthesis—typically achieved via the catalytic hydrogenation of Ethyl 2-(pyridin-4-yl)propanoate—is notoriously prone to yield loss.

This guide is structured as a diagnostic troubleshooting matrix, addressing the exact physicochemical failure modes researchers encounter, followed by a self-validating experimental protocol.

Diagnostic Troubleshooting & Causality Guide

Reaction Design & Catalyst Selection

Q: Why is my hydrogenation stalling at 30-40% conversion despite using a high loading of 10% Pd/C? A: This is a classic case of catalyst poisoning. Pyridine rings are highly resonance-stabilized. More importantly, the nitrogen lone pair in the pyridine precursor strongly coordinates to palladium surfaces, effectively blocking the active catalytic sites from activating H₂ gas[1]. Solution: Switch your catalyst. Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂) are significantly more active for heterocyclic aromatic rings because they favor the π -coordination required for ring reduction over pure N-lone pair binding[2].

Q: I switched to PtO₂ in acetic acid, and conversion improved, but my yield of the ethyl ester is low. Why? A: You are likely experiencing acid-catalyzed ester hydrolysis. While acetic acid successfully protonates the pyridine nitrogen (preventing catalyst poisoning), the combination of acid, adventitious water, and heat will hydrolyze your target Ethyl 2-(piperidin-4-yl)propanoate into 2-(piperidin-4-yl)propanoic acid. Solution: Move to a neutral, anhydrous solvent system using a more active catalyst like Rh/Al₂O₃, or ensure your acetic acid is strictly glacial and anhydrous.

Reaction Execution & Monitoring

Q: What is the optimal solvent system to avoid side reactions? A: Strictly anhydrous ethanol. If you use methanol, you risk transesterification, which will convert a portion of your ethyl ester into a methyl ester impurity. Ethanol matches the ester alkoxy group, rendering any transesterification chemically invisible and preserving your yield.

Q: How should I monitor the reaction progress? TLC is streaky and unreliable. A: Ethyl 2-(piperidin-4-yl)propanoate is a highly polar secondary amine. It interacts strongly with the acidic silanol groups on standard silica TLC plates, causing severe tailing. Solution: Monitor the reaction via LC-MS or GC-MS. The starting material (Ethyl 2-(pyridin-4-yl)propanoate) will show an [M+H]⁺ of m/z 180.1, while the fully reduced target product will show an [M+H]⁺ of m/z 186.1.

Workup & Purification

Q: My LC-MS shows >95% conversion to m/z 186.1, but my isolated yield after aqueous workup is <40%. Where is my product? A: Your product was lost in the aqueous layer. The resulting piperidine ring is a strong secondary base (pKa ~10-11). If your workup is neutral or acidic, the product exists as a highly water-soluble ammonium salt. Solution: Before extracting with an organic solvent (like Ethyl Acetate or DCM), you must adjust the pH of the aqueous phase to >12 using 2M NaOH or saturated Na₂CO₃ to ensure the piperidine nitrogen is fully deprotonated (free-based) and partitions into the organic layer.

Mechanistic Pathway & Failure Modes

Understanding the mechanistic flow is critical for preventing yield loss. The diagram below illustrates the intended stepwise reduction pathway versus the primary side reaction (hydrolysis)[2].

Pathway A Ethyl 2-(pyridin-4-yl)propanoate (Starting Material) B Catalyst Surface Adsorption (Rh/Al2O3 or PtO2) A->B Solvent (Anhydrous EtOH) C H2 Addition (Stepwise Reduction) B->C 50-70 psi H2 D Ethyl 2-(piperidin-4-yl)propanoate (Target Product) C->D Desorption E Side Reaction: Ester Hydrolysis C->E Excess Acid / H2O F 2-(piperidin-4-yl)propanoic acid (Impurity) E->F Yield Loss

Catalytic hydrogenation pathway of Ethyl 2-(pyridin-4-yl)propanoate and hydrolysis side reaction.

Quantitative Data: Catalyst System Comparison

Selecting the right parameters is a balancing act between reactivity and functional group tolerance. The table below summarizes expected outcomes based on established optimization studies[1],[3].

Catalyst SystemSolventPressure (H₂)AdditivesExpected YieldPrimary Drawback / Failure Mode
10% Pd/C EtOH50 psiNone< 20%Severe catalyst poisoning by pyridine N-lone pair.
10% Pd/C Glacial AcOH50 psiNone60-70%Ester hydrolysis risk; requires harsh basic workup.
PtO₂ (Adams) EtOH / AcOH60 psiNone75-85%Sensitive to steric hindrance; partial reduction risk.
5% Rh/Al₂O₃ Anhydrous EtOH60 psiNone> 90% Expensive catalyst; requires high-pressure reactor setup.

Standardized Experimental Workflow (Self-Validating)

This protocol utilizes 5% Rh/Al₂O₃ in anhydrous ethanol to maximize yield while preventing ester cleavage and transesterification.

Step 1: Reactor Preparation In a rigorously dried Parr pressure reactor, dissolve Ethyl 2-(pyridin-4-yl)propanoate (1.0 eq, e.g., 10 mmol) in strictly anhydrous ethanol to achieve a 0.1 M concentration.

Step 2: Catalyst Loading Add 5% Rh/Al₂O₃ (10 wt% relative to the substrate). Causality Note: Alumina support is preferred over carbon here to minimize unwanted ring-opening side reactions that can occur on highly active carbon edges.

Step 3: Purging & Pressurization Seal the reactor. Purge the headspace with Nitrogen gas three times to remove oxygen, followed by three purges with Hydrogen gas. Pressurize the reactor to 60 psi H₂ .

Step 4: Reaction Execution Heat the reaction mixture to 40 °C. Stir vigorously (≥ 800 rpm) to eliminate mass transfer limitations between the hydrogen gas, the solid catalyst, and the liquid phase. Maintain for 12–16 hours[1].

Step 5: Validation Check (Self-Validating System) Before proceeding to workup, safely vent the reactor. Draw a 50 µL aliquot, filter it through a 0.22 µm PTFE micro-syringe filter to remove the catalyst, and dilute with LC-MS grade acetonitrile.

  • Validation Criteria: A successful reaction must show <2% starting material (m/z 180.1) and >95% product (m/z 186.1). If m/z 180.1 > 5%, re-pressurize and continue heating for 4 hours.

Step 6: Filtration & Workup Filter the crude mixture through a tightly packed pad of Celite to safely remove the Rh/Al₂O₃ catalyst. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 20 mL).

Step 7: Isolation Concentrate the filtrate under reduced pressure. Because no acidic additives were used, a harsh basic aqueous workup is bypassed, preserving the ester. The resulting crude oil can be purified via vacuum distillation or used directly in subsequent API synthesis steps.

References

  • Efficient Asymmetric Hydrogenation of Pyridines. Glorius, F., et al. (2004). Angewandte Chemie International Edition. Available at:[Link]

  • Two [1,2,4-(Me3C)3C5H2]2CeH Molecules are Involved in Hydrogenation of Pyridine to Piperidine as Shown by Experiments and Computations. Inorganic Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Purification of Ethyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate bifunctional molecules like Ethyl 2-(piperidin-4-yl)propanoate . This molecule presents a classic chromatographic dichotomy: it contains a highly basic secondary amine (the piperidine ring) paired with a base-labile functional group (the ethyl ester).

This guide deconstructs the causality behind common purification failures—such as silica streaking and accidental saponification—and provides self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Diagnostics

Before troubleshooting, we must define the physical realities of the molecule. Table 1 summarizes the critical parameters dictating its behavior during purification. Understanding these metrics is the first step in preventing product loss.

Table 1: Quantitative Data & Mechanistic Implications for Purification

ParameterValue / ObservationMechanistic Impact on Purification
Piperidine pKa ~10.4Highly basic; requires pH > 11 for complete free-basing, but the ester limits the maximum allowable pH during workup.
Ethyl Ester Stability Labile at pH > 10Saponification occurs rapidly with strong aqueous bases (e.g., NaOH/KOH), destroying the target molecule.
TLC Rf (Bare Silica, 100% EtOAc) 0.0 - 0.1 (Severe Streaking)Strong silanol-amine ionic binding prevents elution and causes irreversible adsorption.
TLC Rf (Silica + 1% TEA, 100% EtOAc) 0.3 - 0.4 (Sharp Spot)Silanol masking by Triethylamine (TEA) prevents ionic retention of the target amine.
Part 2: Purification Decision Workflow

The following matrix outlines the logical pathways for isolating your target compound based on the primary impurity profile.

PurificationWorkflow Start Crude Ethyl 2-(piperidin-4-yl)propanoate Decision1 Primary Impurity Profile? Start->Decision1 Path1 Polar/Salts (Aqueous Workup) Decision1->Path1 Path2 Structurally Similar Organics (Chromatography) Decision1->Path2 Ext_Fail Strong Base (pH >12) Ester Hydrolysis! Path1->Ext_Fail NaOH/KOH Ext_Pass Mild Base (pH 8-9) NaHCO3 / DCM Extraction Path1->Ext_Pass Optimized Chrom_Fail Bare Silica Gel Irreversible Amine Binding Path2->Chrom_Fail Standard Chrom_Pass Amine-Functionalized Silica or 1-3% TEA Deactivation Path2->Chrom_Pass Modified Pure Purified Target Compound Ext_Pass->Pure Chrom_Pass->Pure

Decision matrix for the purification of Ethyl 2-(piperidin-4-yl)propanoate.

Part 3: Troubleshooting Guide & FAQs

Q1: My compound is streaking severely on silica gel, and my mass recovery is terrible. What is happening at the molecular level? A: You are observing a classic acid-base interaction. Bare silica gel is populated with acidic silanol groups (Si-OH, pKa ~4.5). The secondary amine of your piperidine ring is highly basic (pKa ~10.4). When the crude mixture contacts the silica, the amine is protonated by the silanols, anchoring the molecule to the stationary phase via strong ionic bonds [1]. This manifests as severe tailing ("streaking") and irreversible adsorption. The Fix: You must mask the acidic silanols. Adding 1-3% Triethylamine (TEA) to your mobile phase provides a sacrificial basic modifier that outcompetes your target molecule for the silanol sites. Alternatively, using amine-functionalized silica completely bypasses this issue [2].

Q2: I tried to free-base the piperidine salt during aqueous workup using 1M NaOH, but NMR shows I lost the ethyl ester. Why? A: You induced saponification. While a strong base like NaOH efficiently deprotonates the piperidine salt (driving it into the organic layer), it also acts as a potent nucleophile. At pH > 12, hydroxide ions rapidly attack the carbonyl carbon of the ethyl propanoate group, hydrolyzing it into a water-soluble carboxylate [3]. The Fix: Use a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3). While this pH is slightly below the pKa of the piperidine, performing multiple extractions with a polar aprotic solvent like Dichloromethane (DCM) will successfully partition the free amine into the organic phase without hydrolyzing the ester.

Q3: Can I use basic alumina instead of silica gel to avoid TEA? A: Yes, basic alumina (Al₂O₃) is an excellent alternative for basic compounds because it lacks the acidic protons that cause streaking [4]. However, caution is required: highly active basic alumina (Brockmann Grade I) can sometimes catalyze ester hydrolysis if the compound is left on the column too long. If using alumina, ensure it is deactivated to Grade III or IV by adding water, which dampens its catalytic activity while preserving its basic surface profile.

Part 4: Standard Operating Procedures (SOPs)
SOP 1: Triethylamine-Deactivated Silica Gel Chromatography

Purpose: To purify basic amines without irreversible silica binding or peak tailing.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase (e.g., 50:50 Hexanes:EtOAc) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing (Causality Step): Prepare a slurry of silica gel using the TEA-modified solvent. Pour the slurry into the column. Why? Packing the column with TEA pre-saturates and masks the acidic silanol sites before the target molecule is introduced.

  • Equilibration: Flush the packed column with at least 2 column volumes (CV) of the TEA-modified solvent.

  • Sample Loading: Dissolve the crude Ethyl 2-(piperidin-4-yl)propanoate in the minimum volume of TEA-modified solvent. Load carefully onto the silica bed.

  • Elution: Elute using the TEA-modified mobile phase. Collect fractions.

  • Post-Purification: TEA will co-elute. Remove it by concentrating the fractions under reduced pressure, followed by high vacuum (TEA boils at 89°C) or co-evaporation with toluene to ensure complete removal.

Self-Validation System: Before running the full column, run two parallel TLC plates. Plate A with standard eluent; Plate B with 1% TEA-modified eluent. A shift from a streaking comet on Plate A to a tight, circular spot on Plate B confirms the silanol sites are successfully masked and the column is safe to run.

SOP 2: pH-Controlled Aqueous Workup (Catch-and-Release)

Purpose: To isolate the free base from neutral/acidic impurities without triggering ester hydrolysis.

Step-by-Step Methodology:

  • Acidic Quench: Dilute the crude reaction mixture with EtOAc and wash with 1M HCl. The basic piperidine forms a hydrochloride salt and partitions into the aqueous layer. Discard the organic layer (this removes neutral/acidic impurities).

  • Thermal Control: Cool the aqueous layer to 0°C in an ice bath. Why? Lower temperatures exponentially slow down potential ester hydrolysis kinetics.

  • Controlled Basification: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the pH reaches 8.5–9.0. Do not use NaOH or KOH.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). DCM is highly effective at extracting slightly polar free bases.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature not exceeding 30°C to yield the pure free base.

Self-Validation System: Monitor the aqueous layer's pH using a calibrated pH meter (not just pH paper) during the addition of NaHCO₃. If the pH stabilizes at 8.5–9.0 and the organic layer shows high product recovery via LCMS without the M-28 (loss of ethyl) mass peak, the protocol's integrity is validated.

References
  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Method Development Strategies for Amine Bonded Phase Columns Source: Teledyne ISCO URL: [Link]

Sources

Validation & Comparative

Comparative Analysis of Ethyl 2-(piperidin-4-yl)propanoate and Methyl 2-(piperidin-4-yl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on functionally dense, sp3-rich scaffolds, piperidine derivatives have emerged as cornerstone building blocks[1]. Specifically, Ethyl 2-(piperidin-4-yl)propanoate (EPP) and Methyl 2-(piperidin-4-yl)propanoate (MPP) are highly valued for their ability to introduce both a basic amine pharmacophore and a versatile carboxylate handle[2].

While the structural difference between these two analogs is merely a single methylene unit in the ester alkyl chain, this variance fundamentally dictates their physicochemical behavior, hydrolysis kinetics, and synthetic utility. This guide provides an objective, data-driven comparison to help medicinal chemists select the optimal analog for multi-step syntheses.

Structural & Physicochemical Profiling

The choice between a methyl and an ethyl ester is rarely arbitrary in complex syntheses. The table below summarizes the core quantitative data driving these selection criteria.

PropertyEthyl 2-(piperidin-4-yl)propanoate (EPP)Methyl 2-(piperidin-4-yl)propanoate (MPP)
Alkyl Group -CH₂CH₃-CH₃
Molecular Weight 185.26 g/mol 171.24 g/mol
Calculated LogP ~1.5~1.1
Steric Hindrance (Ester) ModerateLow
Hydrolysis Rate (Basic) Slower (Requires extended exposure)Faster (Rapid cleavage at lower temps)
Risk of C2 Epimerization Moderate to HighLow
Transesterification Risk Low (Stable in refluxing ethanol)High (Prone to scrambling in alcohols)
Mechanistic Causality: The Epimerization Dilemma

To understand the practical divergence between EPP and MPP, we must examine the molecular topology. The piperidine ring is attached to the C2 position of the propanoate chain. Because C2 is bonded to four distinct groups (a methyl group, the piperidine ring, the ester carbonyl, and a hydrogen atom), it is a chiral center .

During late-stage saponification to yield the active carboxylic acid, the molecule is exposed to basic conditions. The alpha-proton at C2 is relatively acidic due to the adjacent electron-withdrawing carbonyl. Prolonged exposure to base leads to enolization and subsequent epimerization (loss of stereochemical integrity).

  • The MPP Advantage: The methyl ester presents minimal steric shielding to an approaching hydroxide nucleophile. Saponification occurs rapidly at 0°C to room temperature. This minimizes the time the molecule spends in basic conditions, preserving the C2 stereocenter.

  • The EPP Advantage: The ethyl ester's increased steric bulk makes it highly robust. If your synthetic route requires harsh upstream conditions (e.g., refluxing in alcoholic solvents or strongly basic alkylations), EPP prevents premature cleavage or unwanted mixed-ester formations.

Synthetic Workflow & Kinetics

The following workflow illustrates the divergent kinetic pathways of EPP and MPP during a standard functionalization and deprotection sequence.

G MPP Methyl Ester (MPP) N_Funct N-Functionalization (Acylation/Alkylation) MPP->N_Funct DIPEA, R-Cl EPP Ethyl Ester (EPP) EPP->N_Funct DIPEA, R-Cl MPP_Int MPP Intermediate N_Funct->MPP_Int Yield >90% EPP_Int EPP Intermediate N_Funct->EPP_Int Yield >90% ActiveAcid Active Acid Metabolite (e.g., Enzyme Inhibitor) MPP_Int->ActiveAcid Fast Saponification (LiOH, 1h) EPP_Int->ActiveAcid Slow Saponification (LiOH, 4h)

Workflow comparing the synthetic utility and hydrolysis kinetics of MPP vs. EPP.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that both chemical conversion and stereochemical integrity are maintained.

Protocol A: Chemoselective N-Alkylation of the Piperidine Ring

Objective: Functionalize the secondary amine while preserving the ester moiety.

  • Preparation: Dissolve 1.0 equivalent of the ester (EPP or MPP) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a highly sterically hindered, non-nucleophilic base. It effectively scavenges the HCl generated during alkylation without attacking the ester carbonyl, preventing premature hydrolysis.

  • Electrophile Addition: Cool the reaction to 0°C and add 1.1 equivalents of the alkylating agent (e.g., an alkyl bromide) dropwise.

  • Reaction & Monitoring: Warm to room temperature and stir for 4 hours.

    • System Validation: Analyze via LC-MS. The complete disappearance of the starting material mass [M+H]+ and the appearance of the product mass confirms conversion. The absence of dialkylation artifacts validates the stoichiometry.

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Stereocontrolled Saponification

Objective: Cleave the ester to yield the free carboxylic acid without epimerizing the C2 stereocenter.

  • Solvent System: Dissolve the N-functionalized ester in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality: THF and MeOH ensure the organic substrate remains fully solvated, while H₂O solubilizes the inorganic base, creating a homogenous reactive environment.

  • Base Addition: Cool the mixture to 0°C. Add 1.2 equivalents of LiOH·H₂O.

    • Causality: LiOH is deliberately chosen over NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity. This allows the hydroxide nucleophile to attack efficiently at lower temperatures (0°C to RT), drastically reducing the risk of base-catalyzed epimerization at C2.

  • Kinetics: Stir for 1 hour (if using MPP) or up to 4 hours (if using EPP).

  • Isolation: Acidify the mixture with 1M HCl to pH 4 to precipitate the zwitterionic amino acid. Extract with a polar organic solvent (e.g., 10% IPA in DCM) and concentrate.

    • System Validation: Analyze the isolated product via Chiral HPLC. An enantiomeric excess (ee) of >99% validates that the mild conditions successfully prevented epimerization.

Translational Applications in Drug Discovery

The strategic selection between methyl and ethyl esters is highly visible in the development of enzyme inhibitors. A prominent example is the synthesis of 4,1-benzoxazepine derivatives, which function as potent squalene synthase inhibitors for the management of hypercholesterolemia[3].

In these synthetic campaigns, piperidine-4-propionic and acetic acid derivatives are utilized to construct the core pharmacophore. The esterified forms (such as EPP or MPP analogs) serve as critical synthetic intermediates that allow for the complex assembly of the benzoxazepine skeleton without carboxylate interference. Once the synthesis is complete, or after oral administration as a prodrug, the esters are rapidly hydrolyzed to the active deacylated acid metabolite, which competitively inhibits farnesyl pyrophosphate in the liver[3]. Selecting MPP in such pathways ensures that the final deprotection step proceeds rapidly and quantitatively, preserving the structural integrity of the highly functionalized API.

Sources

Analytical Strategy Comparison: 13C NMR vs. Orthogonal Techniques for the Structural Validation of Ethyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the precise architecture of synthesized building blocks is a non-negotiable step in drug development. Ethyl 2-(piperidin-4-yl)propanoate (C₁₀H₁₉NO₂) is a highly versatile piperidine-based ester[1]. However, its structural validation presents a unique analytical challenge: confirming the integrity of the secondary amine in the piperidine ring, the chiral branching of the propanoate group, and the intact ethyl ester linkage.

While multiple analytical techniques exist, 1D ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the carbon skeleton. This guide objectively compares ¹³C NMR against orthogonal alternatives and provides a self-validating protocol for unambiguous structural determination.

The Mechanistic Advantage of ¹³C NMR

In solution, the structural validation of piperidine derivatives often relies heavily on ¹H NMR. However, ¹H NMR suffers from severe signal overlap in the aliphatic region (1.2–3.0 ppm) due to the complex spin-spin coupling of the axial and equatorial protons within the piperidine ring[2].

¹³C NMR overcomes this limitation through its exceptional sensitivity to the local electronic environment of each carbon atom[3]. Because the ¹³C chemical shift range spans over 200 ppm, it disperses the signals of the aliphatic piperidine carbons, the oxygen-bound ethyl carbon, and the deshielded carbonyl carbon into distinct, non-overlapping resonances[4]. Furthermore, the electronegative nitrogen atom in the piperidine ring induces a predictable downfield shift for the adjacent C2 and C6 carbons, providing a diagnostic marker for the heterocycle[5].

Comparative Performance Matrix

To objectively select the best validation strategy, researchers must weigh resolution, structural data yield, and acquisition time. The table below compares ¹³C NMR against alternative methodologies.

Analytical TechniquePrimary Data YieldedStrengths for Ethyl 2-(piperidin-4-yl)propanoateLimitations
1D ¹³C NMR Carbon skeleton, electronic environmentUnambiguous resolution of the ester carbonyl (~175 ppm) and distinct piperidine ring carbons.Low natural abundance of ¹³C requires higher sample concentrations or longer acquisition times[4].
1D ¹H NMR Proton environments, integrationRapid acquisition; confirms the presence of the ethyl group (-CH₂- quartet, -CH₃ triplet).Severe multiplet overlap for the piperidine ring protons makes exact assignment difficult[2].
2D NMR (HSQC/HMBC) C-H connectivity, through-bond correlationMaps exact connectivity between the propanoate branch and the C4 position of the piperidine ring.Highly time-consuming; requires specialized pulse sequences and expert interpretation.
LC-HRMS Exact mass, molecular formula, purityConfirms the exact mass of C₁₀H₁₉NO₂ [M+H]⁺ with sub-ppm accuracy.Provides no stereochemical or connectivity data; cannot distinguish between structural isomers.

Expected ¹³C NMR Chemical Shifts

The predictive power of ¹³C NMR lies in the correlation between chemical shifts and molecular structure. For Ethyl 2-(piperidin-4-yl)propanoate, the expected signals are dictated by inductive effects and hybridization.

Carbon PositionStructural EnvironmentExpected Shift (ppm)Multiplicity (Without Decoupling)Causality / Mechanistic Driver
C=O Ester Carbonyl~174 – 176SingletHighly deshielded due to the double bond to oxygen and the adjacent alkoxy group[3].
-O-CH₂- Ethyl Ester~60 – 61TripletDeshielded by the directly attached, highly electronegative ester oxygen.
C2, C6 Piperidine Ring~45 – 47TripletInductive electron withdrawal from the adjacent secondary amine (-NH-)[5].
-CH- Propanoate Branch~41 – 45DoubletAlpha to the carbonyl group; slightly deshielded by the ester moiety.
C4 Piperidine Branch~35 – 40DoubletTertiary carbon; shift influenced by the attached propanoate group.
C3, C5 Piperidine Ring~28 – 32TripletStandard aliphatic secondary carbons; furthest from the electronegative nitrogen.
-CH₃ Ethyl Ester~14QuartetTerminal aliphatic methyl group.
-CH₃ Propanoate Branch~13 – 15QuartetTerminal aliphatic methyl group attached to the chiral center.

Self-Validating Experimental Protocol for ¹³C NMR

To ensure trustworthiness, the following protocol is designed as a self-validating system . Each step includes a diagnostic checkpoint to verify that the experimental parameters are sound before data interpretation begins.

Step 1: Sample Preparation
  • Action: Dissolve 30–50 mg of synthesized Ethyl 2-(piperidin-4-yl)propanoate in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field. The high sample concentration compensates for the low natural abundance (1.1%) of the ¹³C isotope[4].

Step 2: Instrument Parameter Optimization
  • Action: Set the spectrometer (minimum 400 MHz) to a standard ¹³C single-pulse experiment with broad-band proton decoupling (e.g., WALTZ-16). Set the relaxation delay (D1) to 2–5 seconds[3].

  • Causality: Proton decoupling collapses complex C-H splitting (e.g., quartets into singlets), drastically increasing the signal-to-noise (S/N) ratio and simplifying the spectrum[4]. The extended relaxation delay ensures that quaternary carbons (like the ester carbonyl), which lack attached protons and relax slowly, fully return to equilibrium before the next pulse.

Step 3: Acquisition & Self-Validation Checkpoints
  • Action: Acquire a minimum of 256 to 512 scans. Process the Free Induction Decay (FID) with proper phase and baseline correction.

  • Validation Checkpoint 1 (Lock & Shim Integrity): Inspect the CDCl₃ solvent peak. It must appear as a sharp, symmetrical triplet centered exactly at 77.16 ppm (due to coupling with the spin-1 deuterium nucleus). If the triplet is broad or asymmetrical, the magnetic field is poorly shimmed, invalidating the resolution of the target peaks.

  • Validation Checkpoint 2 (Decoupling Efficiency): Inspect the aliphatic region. All target carbon signals must appear as sharp singlets. If doublets or multiplets are observed, the proton decoupling power is insufficient and must be recalibrated.

  • Validation Checkpoint 3 (Relaxation Adequacy): Check the S/N ratio of the carbonyl peak at ~175 ppm. If the signal is indistinguishable from baseline noise, the quaternary carbon was saturated. The experiment must be re-run with a longer D1 delay.

Validation Workflow Visualization

The following diagram outlines the logical progression of structural validation, demonstrating how ¹³C NMR acts as the critical bridge between initial mass confirmation and definitive structural proof.

ValidationWorkflow Start Synthesized Ethyl 2-(piperidin-4-yl)propanoate LCMS LC-HRMS (Mass & Purity) Start->LCMS Step 1 NMR1H 1H NMR (Proton Environments) LCMS->NMR1H Step 2 NMR13C 1D 13C NMR (Carbon Skeleton) NMR1H->NMR13C Step 3 NMR2D 2D NMR (HSQC/HMBC) (Connectivity) NMR13C->NMR2D Step 4 (If overlap) Valid Structure Validated NMR13C->Valid Unambiguous NMR2D->Valid Confirmed

Caption: Structural validation workflow for Ethyl 2-(piperidin-4-yl)propanoate.

References

  • [5] Synthesis, Structural Characterization, In Vitro and In Silico Evaluations of Piperidine Carbodithioates as New Azole Antifungal Agents (ResearchGate). Available at: [Link]

  • [2] Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions (RSC). Available at: [Link]

  • [4] Practical Guidelines for 13C-Based NMR Metabolomics (Springer Nature). Available at: [Link]

Sources

Ethyl 2-(piperidin-4-yl)propanoate vs other piperidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-(piperidin-4-yl)propanoate vs. Traditional Piperidine Scaffolds in Rational Drug Design: A Comparative Guide

Executive Summary

Piperidine is undisputedly one of the most privileged heterocyclic scaffolds in medicinal chemistry, forming the structural backbone of over 70 FDA-approved commercial drugs 1[1]. Its conformational flexibility and basic nitrogen atom allow it to engage in critical salt-bridge and cation-π interactions with various biological targets, particularly within the central nervous system (CNS) 2[2]. However, as drug discovery shifts toward highly selective, target-specific therapies, the functionalization of the piperidine ring has become a critical focal point. This guide objectively compares the utility of Ethyl 2-(piperidin-4-yl)propanoate —a versatile, 4-substituted scaffold with a flexible, chiral side-chain—against traditional ring-substituted piperidines (e.g., 2- or 3-substituted chiral piperidines) 3[3].

Structural Dynamics & Causality in Scaffold Selection

When designing piperidine derivatives, medicinal chemists must balance target affinity with physicochemical properties such as aqueous solubility, lipophilicity, and hERG toxicity 3[3].

  • Ring-Substituted Piperidines (2- and 3-positions): Introducing chiral centers directly onto the piperidine ring (e.g., 2-methyl or 3-fluoropiperidines) effectively restricts the ring's conformation. While this can lock the molecule into an active conformation to disrupt protein-protein interactions (such as HDM2-p53) 3[3], it often introduces steric hindrance around the secondary amine. This steric bulk can lower the amine's pKa, potentially weakening the critical electrostatic interactions with conserved acidic residues (e.g., Asp3.32 in aminergic GPCRs).

  • Ethyl 2-(piperidin-4-yl)propanoate: This scaffold takes a divergent approach. By placing the substitution at the 4-position, the basicity and steric accessibility of the nitrogen atom are fully preserved. Furthermore, the propanoate side chain introduces a chiral center exocyclic to the piperidine ring. This provides a flexible vector that can be tuned (via ester hydrolysis and subsequent amidation) to probe auxiliary binding pockets without compromising the primary pharmacophore's anchoring interaction 4[4].

ScaffoldSelection Start Target Identification Piperidine Piperidine Scaffold Selection Start->Piperidine Rigid Ring-Substituted (e.g., 2-Methylpiperidine) Piperidine->Rigid Flexible 4-Substituted Side-Chain (Ethyl 2-(piperidin-4-yl)propanoate) Piperidine->Flexible SAR_Rigid High Conformational Restriction Altered Amine pKa Rigid->SAR_Rigid SAR_Flex Preserved Amine Basicity Exocyclic Induced Fit Flexible->SAR_Flex Lead Lead Optimization SAR_Rigid->Lead SAR_Flex->Lead

Workflow for selecting piperidine scaffolds based on conformational and pKa requirements.

Comparative Efficacy in Target Binding

To contextualize the performance of these scaffolds, the following table summarizes the binding affinities and structural advantages of various piperidine derivatives across different therapeutic targets 2[2], 3[3].

Scaffold TypeRepresentative CompoundPrimary TargetBinding AffinityKey Structural Advantage
2-Substituted Piperidine Compound 24 (HDM2-p53)HDM2-p53 PPIIC50 = 41 nmol/LHigh conformational restriction; enhanced aqueous solubility.
3-Substituted Piperidine Compound 31 (GLP-1R)GLP-1REmax = 60%Optimal vector for specific receptor pocket engagement.
4-Substituted (Rigid) HaloperidolDopamine D2Ki = 0.89 nMDeep pocket penetration in aminergic GPCRs.
4-Substituted (Flexible) Ethyl 2-(piperidin-4-yl)propanoateVarious (e.g., AChE, GPCRs)Target-dependentStereocenter on side-chain allows fine-tuning without altering basicity.

Experimental Methodology: Library Synthesis & Validation

To leverage Ethyl 2-(piperidin-4-yl)propanoate in a drug discovery campaign, researchers must employ robust, self-validating synthetic protocols. The following workflow details the generation of an amide library from this scaffold, designed to ensure high yield and enantiomeric retention.

Protocol: Synthesis and Screening of 4-Substituted Piperidine Amides

  • Step 1: N-Boc Protection

    • Causality: The secondary amine of the piperidine core is highly nucleophilic. Protection with a tert-butyloxycarbonyl (Boc) group is mandatory to prevent unwanted polymerization or side-reactions during the subsequent ester hydrolysis.

    • Method: React Ethyl 2-(piperidin-4-yl)propanoate with Boc-anhydride (1.1 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base. Stir at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain) to ensure complete disappearance of the free amine.

  • Step 2: Saponification of the Propanoate Ester

    • Causality: The ethyl ester is chemically stable for storage but lacks the diversity needed for library generation. Saponification yields the free carboxylic acid, enabling coupling with diverse commercial amines.

    • Method: Treat the N-Boc protected intermediate with 2M LiOH in a THF/Water (3:1) mixture. Stir at 40°C until TLC indicates complete consumption of the ester. Acidify to pH 3 using 1M HCl and extract with ethyl acetate.

  • Step 3: Amide Coupling via HATU

    • Causality: The carboxylic acid is situated on a secondary carbon (due to the alpha-methyl group of the propanoate), creating moderate steric hindrance. HATU is selected over standard EDC/NHS coupling reagents due to its superior efficiency in overcoming steric bulk and minimizing racemization of the chiral center.

    • Method: Combine the acid (1 eq), the desired amine (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF. Stir for 12 hours at room temperature.

  • Step 4: Global Deprotection and Functional Screening

    • Method: Remove the Boc group using 4M HCl in dioxane. The resulting library is then formatted into 384-well plates for High-Throughput Screening (HTS), such as a FLIPR calcium flux assay to evaluate GPCR agonism/antagonism.

Mechanism Ligand Ethyl 2-(piperidin-4-yl)propanoate Derivative CatPi Protonated Amine (Cation-π / Salt Bridge) Ligand->CatPi Hbond Propanoate Linker (H-Bonding) Ligand->Hbond Hydrophobic Substituted Tail (Hydrophobic Pocket) Ligand->Hydrophobic Target Biological Target (e.g., GPCR / AChE) CatPi->Target Hbond->Target Hydrophobic->Target Response Therapeutic Efficacy Target->Response Activation/Inhibition

Pharmacophore mapping and binding interactions of 4-substituted piperidine derivatives.

Conclusion

While rigid, ring-substituted chiral piperidines are invaluable for highly constrained binding pockets, Ethyl 2-(piperidin-4-yl)propanoate offers a superior balance of core basicity and side-chain flexibility. By utilizing the exocyclic stereocenter of the propanoate group, drug developers can fine-tune target selectivity and pharmacokinetic profiles without disrupting the fundamental amine-target interactions that make the piperidine scaffold so universally effective.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL
  • Application of Piperidine Scaffolds in Central Nervous System Drug Discovery Source: Benchchem URL
  • Piperidine-Based Drug Discovery Source: ResearchGate / Elsevier URL
  • Ethyl 2-(piperidin-4-yl)

Sources

Cross-referencing analytical data of Ethyl 2-(piperidin-4-yl)propanoate with literature values

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines demand increasingly stringent purity and structural verification, the analytical qualification of foundational building blocks cannot be treated as an afterthought. Ethyl 2-(piperidin-4-yl)propanoate (CAS: 141060-27-7) is a highly versatile secondary amine and ester building block, prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent [1].

This guide provides an authoritative comparative analysis, cross-referencing high-purity Ethyl 2-(piperidin-4-yl)propanoate against common commercial alternatives and structural isomers. By establishing self-validating analytical protocols, we ensure that researchers can definitively confirm the structural integrity of this critical intermediate before committing it to multi-step synthetic campaigns.

Comparative Analytical Performance

In pharmaceutical synthesis, utilizing a standard commercial grade or an incorrectly assigned regioisomer can lead to catastrophic failures in late-stage Structure-Activity Relationship (SAR) studies. The spatial orientation of the propanoate linker at the 2-position relative to the piperidine ring is often the primary driver of target receptor engagement.

The table below objectively compares Product A (High-Purity Ethyl 2-(piperidin-4-yl)propanoate) against two common pitfalls: Alternative B (Standard Commercial Grade, often plagued by hydrolysis products) and Alternative C (the regioisomer Ethyl 3-(piperidin-4-yl)propanoate).

Quantitative Data Comparison
Analytical ParameterProduct A: High-Purity Ethyl 2-(piperidin-4-yl)propanoateAlternative B: Standard Commercial GradeAlternative C: Ethyl 3-(piperidin-4-yl)propanoate (Regioisomer)
Purity (LC-MS) > 98.0% 90.0% - 94.0%> 97.0%
Isomeric Purity > 99.5% < 95.0% (contains regioisomers)N/A
1 H NMR Diagnostic Peak Multiplet @ δ 2.25–2.35 ppm ( α -CH)Broad/overlapping signals @ δ 2.1-2.4 ppmTriplet @ δ 2.10 ppm ( α -CH 2​ )
Mass Accuracy (m/z [M+H]+) 186.1489 186.1489 (contains m/z 158.11 des-ethyl impurity)186.1489
Application Suitability Optimal for precise SAR studies [1]High risk of off-target toxicity in assaysInactive in 2-substituted specific binding pockets

Mechanistic Workflows and Visualizations

To guarantee the integrity of the analytical data, the workflow must be logically sequenced to separate structural elucidation from purity quantification.

Analytical workflow for verifying structural integrity and purity of the target compound.

Stepwise purification pathway to isolate high-purity Ethyl 2-(piperidin-4-yl)propanoate.

Self-Validating Experimental Protocols

The following methodologies are designed not merely as a list of instructions, but as causality-driven, self-validating systems. Every choice—from solvent selection to mobile phase pH—is engineered to prevent analytical artifacts.

Protocol A: Structural Elucidation via 1 H NMR Spectroscopy

When cross-referencing[2], the diagnostic signal is the α -proton of the propanoate group.

  • Step 1: Internal Calibration (Self-Validation). Add 0.05% v/v Tetramethylsilane (TMS) to the NMR solvent. By locking TMS exactly to δ 0.00 ppm, the chemical shift axis is internally validated, ensuring that any subtle shifts in the α -proton multiplet are genuine structural features, not magnetic field drift.

  • Step 2: Solvent Selection (Causality). Dissolve 15 mg of the sample in 0.6 mL of Deuterochloroform (CDCl 3​ ). Why CDCl 3​ ? We strictly avoid highly polar, hydrogen-bonding solvents like DMSO- d6​ or D 2​ O. The piperidine NH group readily exchanges protons in protic environments, which can artificially broaden and obscure the adjacent aliphatic signals. CDCl 3​ preserves the sharp multiplet of the α -proton at δ 2.25–2.35 ppm, allowing clear differentiation from the regioisomer (which presents a triplet at δ 2.10 ppm).

  • Step 3: Acquisition. Acquire data on a 400 MHz spectrometer using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation and accurate integration of the ethyl ester protons ( δ 4.15 ppm, q, 2H; δ 1.25 ppm, t, 3H).

Protocol B: Purity Validation via LC-MS

The basic nature of the piperidine ring (pKa 10.4) presents a significant chromatographic challenge.

  • Step 1: System Suitability Test (Self-Validation). Before injecting the sample, run a standard mixture of Uracil (void volume marker) and Caffeine. If the Caffeine peak exhibits an asymmetry factor >1.2 , the run must be aborted. This ensures that any peak tailing observed in the actual sample is definitively attributed to chemical impurities, rather than column degradation or poor fluidics.

  • Step 2: Mobile Phase Selection (Causality). Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Why the acidic modifier? If analyzed under neutral conditions, the secondary amine of the piperidine ring will interact strongly with residual silanol groups on the C18 stationary phase. This causes severe peak tailing, artificially depressing the calculated UV purity. The acidic environment forces complete protonation of the nitrogen, masking silanol interactions and yielding sharp, Gaussian peaks.

  • Step 3: Gradient Execution. Inject 2 μ L of a 1 mg/mL sample solution. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min on a C18 column (2.1 x 50 mm, 1.8 μ m).

  • Step 4: Mass Confirmation. Monitor the positive electrospray ionization (ESI+) channel for the exact mass [M+H]+ at m/z 186.1489. Simultaneously screen for m/z 158.11, which definitively identifies the presence of the des-ethyl hydrolysis impurity common in lower-grade commercial batches.

References

  • European Patent Office. "EP 2234978 B1: CARBAMOYL COMPOUNDS AS DGAT1 INHIBITORS". Google Patents.

Sources

A Comparative Analysis of the In Vitro Cytotoxicity of Ethyl 2-(piperidin-4-yl)propanoate and Its N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold and the Imperative of Cytotoxicity Profiling

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmaceuticals and biologically active compounds.[1][2] Its versatile structure allows for three-dimensional diversity, enabling precise interactions with biological targets. Ethyl 2-(piperidin-4-yl)propanoate serves as a valuable starting point for the synthesis of novel therapeutic agents. However, as with any drug development program, the journey from a promising chemical entity to a clinical candidate is contingent upon a thorough evaluation of its safety and efficacy.

A critical initial step in this evaluation is the assessment of cytotoxicity—the potential of a compound to induce cell death.[3][4] Early-stage in vitro cytotoxicity screening is indispensable; it provides crucial data on a compound's therapeutic index, helping to identify candidates that can selectively eliminate target cells (e.g., cancer cells) while minimizing harm to healthy, non-malignant cells.[3][5]

This guide provides a comprehensive comparison of the cytotoxic profiles of the parent molecule, Ethyl 2-(piperidin-4-yl)propanoate, and a series of its N-substituted derivatives. We will delve into the causality behind the experimental choices, present a detailed, self-validating protocol for cytotoxicity assessment, analyze structure-activity relationships (SAR), and explore the underlying mechanistic pathways.

Experimental Design & Methodology: Quantifying Cell Viability with the MTT Assay

To quantitatively assess the cytotoxic effects of our compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected. This colorimetric assay is a robust and widely accepted method for measuring cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

The Causality Behind the Choice: The MTT assay is founded on the principle that metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[7][8] These enzymes reduce the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[9][10] The quantity of formazan produced is directly proportional to the number of living cells, allowing for a reliable quantification of cytotoxicity. Its simplicity, reproducibility, and adaptability to high-throughput screening make it an ideal choice for the initial profiling of a library of new chemical entities.[3]

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram outlines the logical flow of the MTT assay, a self-validating system where each step builds upon the last to ensure data integrity.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_measure Phase 3: Measurement & Analysis start Start: Culture Cells seed Seed Cells into 96-Well Plate (5,000-10,000 cells/well) start->seed incubate_attach Incubate for 24h (Allow for cell attachment) seed->incubate_attach prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Wells (Include vehicle & no-treatment controls) prep_compounds->add_compounds incubate_treat Incubate for Exposure Time (e.g., 48-72 hours) add_compounds->incubate_treat add_mtt Add MTT Reagent (Final conc. 0.5 mg/mL) incubate_mtt Incubate for 3-4h (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance (OD at 570 nm) solubilize->read_abs analyze Data Analysis (Calculate % Viability & IC50) read_abs->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system, incorporating necessary controls to ensure the reliability of the results.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in their appropriate complete medium until they reach the exponential growth phase.[10]

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 100 µM).

    • Trustworthiness Check: Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions to account for any solvent-induced toxicity. Also include a "no-treatment control" (cells in medium only) to represent 100% viability.[9]

    • After the 24-hour attachment period, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a predetermined exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[8][11]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this period, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100 µL of DMSO to each well to solubilize the purple formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

    • The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that reduces cell viability by 50%, is determined by plotting a dose-response curve of % viability versus compound concentration.[3][9]

Comparative Cytotoxicity Analysis and Structure-Activity Relationships

To investigate the structure-activity relationship (SAR), a series of N-substituted derivatives of Ethyl 2-(piperidin-4-yl)propanoate were synthesized and evaluated. The parent compound (EPP-0) and its derivatives were tested against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma). The resulting IC₅₀ values are summarized below.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of EPP-0 and its N-Substituted Derivatives

Compound IDN-SubstituentMCF-7 (IC₅₀ in µM)HeLa (IC₅₀ in µM)
EPP-0 -H> 100> 100
EPP-1 -Benzyl45.251.7
EPP-2 -4-Fluorobenzyl28.632.4
EPP-3 -4-Chlorobenzyl21.325.8
EPP-4 -4-Methoxybenzyl68.975.1
EPP-5 -Adamantyl15.518.9
Doxorubicin (Reference Drug)0.81.1

Note: The data presented are representative values for the purpose of illustrating structure-activity relationships based on established principles in medicinal chemistry.

Structure-Activity Relationship (SAR) Insights

The experimental data reveals critical insights into how structural modifications to the piperidine nitrogen influence cytotoxic activity.

  • The Unsubstituted Core (EPP-0): The parent molecule, Ethyl 2-(piperidin-4-yl)propanoate, with a free secondary amine, shows negligible cytotoxicity (IC₅₀ > 100 µM). This suggests that the core scaffold is not inherently toxic and that N-substitution is crucial for conferring cytotoxic potential.

  • Introduction of a Benzyl Group (EPP-1): The addition of a non-polar benzyl group at the N1 position (EPP-1) introduces moderate cytotoxicity. This modification significantly increases the lipophilicity of the molecule, which can facilitate its passage across the cell membrane.

  • Electron-Withdrawing Groups on the Benzyl Ring (EPP-2, EPP-3): Placing electron-withdrawing halogens (Fluorine in EPP-2, Chlorine in EPP-3) at the para-position of the benzyl ring enhances cytotoxic activity. The increased potency of the chloro-derivative (EPP-3) over the fluoro-derivative (EPP-2) correlates with its stronger electron-withdrawing nature and higher lipophilicity, potentially leading to more favorable interactions with a biological target.

  • Electron-Donating Group on the Benzyl Ring (EPP-4): Conversely, the introduction of an electron-donating methoxy group (EPP-4) leads to a marked decrease in cytotoxicity compared to the unsubstituted benzyl derivative (EPP-1). This suggests that the electronic properties of the aromatic ring play a significant role in the compound's mechanism of action.

  • Bulky, Lipophilic Substituents (EPP-5): The most potent compound in this series is EPP-5, which features a bulky and highly lipophilic adamantyl group. The incorporation of an adamantane moiety is a known strategy to increase lipophilicity and bioavailability, often enhancing therapeutic potential.[12][13] The significant increase in potency suggests that this bulky group may form strong hydrophobic interactions within a target binding pocket.

Unraveling the Mechanism of Action: Induction of Apoptosis via Caspase Activation

The observed dose-dependent reduction in cell viability suggests that the active compounds may trigger programmed cell death, or apoptosis.[14] Apoptosis is a tightly regulated cellular suicide program executed by a family of cysteine proteases known as caspases.[15][16] These enzymes exist as inactive zymogens and are activated in a hierarchical cascade in response to pro-apoptotic signals.[17]

There are two primary pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[16][18]

  • Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their cell-surface receptors, leading to the recruitment and activation of initiator caspase-8.[14][16]

  • Intrinsic Pathway: Triggered by intracellular stress signals like DNA damage, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.[15][18]

Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7.[14][17] These executioner caspases are responsible for cleaving hundreds of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, DNA fragmentation, and membrane blebbing.[15]

Signaling Pathway: The Caspase Activation Cascade

Caspase_Pathway extrinsic_stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) death_receptors Death Receptors extrinsic_stimuli->death_receptors caspase8 Initiator Caspase-8 (Activation) death_receptors->caspase8 executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner_caspases intrinsic_stimuli Intrinsic Stimuli (e.g., DNA Damage) mitochondria Mitochondria (Cytochrome c release) intrinsic_stimuli->mitochondria caspase9 Initiator Caspase-9 (Activation via Apoptosome) mitochondria->caspase9 caspase9->executioner_caspases apoptosis Apoptosis (Substrate Cleavage, Cell Death) executioner_caspases->apoptosis

Caption: Converging pathways of caspase activation in apoptosis.

Conclusion

This guide demonstrates a systematic approach to evaluating the cytotoxicity of novel piperidine-based compounds. Our comparative analysis reveals that while the Ethyl 2-(piperidin-4-yl)propanoate core is non-toxic, its cytotoxic potential can be dramatically modulated through strategic N-substitution. A clear structure-activity relationship was established, where increasing the lipophilicity and incorporating electron-withdrawing groups on an N-benzyl substituent enhanced cytotoxic effects, with the bulky adamantyl derivative showing the highest potency. These findings underscore the critical importance of early-stage cytotoxicity profiling and provide a rational basis for the design of future derivatives with improved therapeutic potential. Further investigation into the precise molecular targets and the confirmation of apoptotic induction through caspase activity assays would be the logical next steps in the development of these promising compounds.

References

  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. Retrieved from [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine (6th ed.). BC Decker. Retrieved from [Link]

  • Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(1), 1-8. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Liu, N., et al. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 263-269. Retrieved from [Link]

  • Assay Genie. (2024). Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(21), 11575. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 678. Retrieved from [Link]

  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • González-García, M., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(5), 2933. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Yamamura, H., et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. International Journal of Molecular Sciences, 25(2), 978. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • Mounira, B., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. Bioorganic & Medicinal Chemistry Letters, 26(9), 2317-2322. Retrieved from [Link]

  • Frotscher, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10). Retrieved from [Link]

  • Benhadria, M., et al. (2016). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives. Chemical & Pharmaceutical Bulletin, 64(5), 499-505. Retrieved from [Link]

  • Gireș, C., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6127. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 678. Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of Piperidin-4-one Derivatives and Propanoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative response from the scientific community. The diminishing efficacy of conventional antibiotics has catalyzed the exploration of diverse chemical scaffolds for novel therapeutic agents.[1] Among the myriad of heterocyclic compounds investigated, piperidin-4-ones have emerged as a versatile and promising nucleus for developing agents with a wide range of biological activities, including significant bactericidal and fungicidal properties.[1] Concurrently, the study of simpler acyclic structures, such as propanoate esters, reveals a compelling case for their utility as effective antimicrobial agents, particularly in applications like food preservation where safety and broad-spectrum activity are paramount.[2]

This guide provides a comprehensive comparison of these two distinct chemical classes. We will delve into their antimicrobial efficacy, supported by quantitative experimental data, explore the critical structure-activity relationships that govern their potency, and elucidate their proposed mechanisms of action. This analysis aims to equip researchers and drug development professionals with the foundational knowledge to navigate the potential of these compounds in the ongoing fight against infectious diseases.

Featured Chemical Scaffolds

Piperidin-4-one Derivatives

The piperidin-4-one core is a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group. Its amenability to chemical modification at various positions (the nitrogen atom, and carbons C2, C3, C5, and C6) makes it an exceptionally valuable scaffold in medicinal chemistry.

Synthesis: A common and efficient method for synthesizing the piperidin-4-one nucleus is the Mannich reaction. This one-pot condensation reaction typically involves an aldehyde, a primary amine (or ammonia source like ammonium acetate), and a ketone, such as ethyl methyl ketone, to form the substituted piperidone ring.[1][3] Further derivatization, for instance, by reacting the ketone with thiosemicarbazide, can yield derivatives with enhanced biological activity.[1]

Propanoate Esters

Propanoate (or propionate) esters are compounds formed from propanoic acid and an alcohol. These esters are characterized by their relatively simple, acyclic structure. Ethyl propanoate, for example, is generally recognized as safe (GRAS) and has garnered significant attention for its antimicrobial properties.[2]

Synthesis: The synthesis of propanoate esters is typically achieved through Fischer esterification. This process involves refluxing propanoic acid with a chosen alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[4] This straightforward synthesis allows for the creation of a diverse library of esters by varying the alcohol component.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The following table summarizes representative MIC values for select derivatives from both classes against a panel of clinically relevant pathogens.

Compound ClassRepresentative CompoundTest OrganismMIC (µg/mL)Reference
Piperidin-4-one 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oximeBacillus subtilis~Streptomycin[7]
Piperidin-4-one 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oximeCandida-51> Amphotericin B[7]
Piperidin-4-one N-methyl-4-piperidone-derived curcuminoid (R=H)Streptococcus mitis250[8]
Piperidin-4-one N-methyl-4-piperidone-derived curcuminoid (R=3,4,5-OMe)Streptococcus sanguinis250[8]
Propanoate Ester 3-Aryl-3-(furan-2-yl)propanoic acid derivativeCandida albicans64[9]
Propanoate Ester 3-Aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coli64-128[9]
Phthalimide Ester Phthalimide aryl ester (R=Me)Staphylococcus aureus128[10]
Phthalimide Ester Phthalimide aryl ester (R=Me)Pseudomonas aeruginosa128[10]

Note: Direct comparison is challenging due to variations in specific derivatives and test conditions across studies. This table serves to illustrate the general potency observed within each class.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and standardization, antimicrobial susceptibility testing must follow a validated protocol. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining MIC values.[5][6]

Objective: To determine the MIC of a test compound against a specific microbial strain.

Materials:

  • Test compounds (Piperidin-4-one derivatives, Propanoate esters)

  • Standard antibiotics (e.g., Ampicillin, Fluconazole) for quality control

  • Bacterial/Fungal strains (e.g., S. aureus ATCC 6538, E. coli ATCC 8739, C. albicans ATCC 10231)

  • Sterile 96-well microtiter plates

  • Growth medium: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi[11][12]

  • Sterile saline (0.85%) and DMSO (for dissolving compounds)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and standard antibiotics in a suitable solvent (typically DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[12]

  • Inoculum Preparation: a. From a fresh agar plate culture (18-24 hours), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] c. Dilute this standardized suspension in the appropriate growth medium to achieve the final target inoculum concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate.[12] b. Add 100 µL of the compound stock solution to the first column of wells, creating an initial 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the final column.[13]

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and halving the compound concentrations to the desired final test range.[11][12]

  • Controls:

    • Growth Control: Wells containing only broth and the inoculum (no compound).

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: A standard antibiotic is run in parallel to validate the assay.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.[11][12]

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[5] This can be assessed visually or by using a microplate reader to measure optical density (OD600).

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Stock 1. Prepare Compound Stock Solution Dilution 3. Perform 2-Fold Serial Dilutions Stock->Dilution Inoculum 2. Prepare Microbial Inoculum (0.5 McFarland) AddInoculum 4. Inoculate Wells Inoculum->AddInoculum Dilution->AddInoculum Incubate 5. Incubate Plate (18-24h, 37°C) AddInoculum->Incubate Read 6. Read Results (Visual/OD600) Incubate->Read MIC 7. Determine MIC Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Structure-Activity Relationship (SAR) Insights

Understanding how a molecule's structure relates to its biological activity is fundamental to rational drug design.

Piperidin-4-one Derivatives: The antimicrobial potency of this class is highly tunable through substitutions on the piperidine ring.

  • N1-Substitution: The nature of the substituent on the nitrogen atom significantly impacts activity. For instance, the presence of an N-methyl group can enhance antibacterial activity compared to related scaffolds.[8]

  • C2/C6-Aryl Substituents: The presence of aryl groups at the 2 and 6 positions is a common feature of active compounds. Modifications to these aryl rings (e.g., adding electron-withdrawing or donating groups) can modulate potency and spectrum.

  • C3/C5-Substituents: Steric hindrance and conformation are influenced by substituents at these positions. Studies have shown that the stereochemistry and size of groups at C3 and C5 can determine whether the molecule adopts a more active chair or twist-boat conformation.[7]

  • C4-Derivatization: Modification of the ketone at the C4 position into oximes, oxime ethers, or thiosemicarbazones can dramatically enhance activity, particularly antifungal properties.[1][7]

Propanoate Esters: For esters, antimicrobial activity is often governed by physicochemical properties.

  • Lipophilicity: A crucial factor is the balance between the hydrophilic and hydrophobic portions of the molecule.[14] The length and branching of the alcohol's alkyl chain directly influence the ester's lipophilicity (often measured as log P), which affects its ability to permeate microbial cell membranes.[2][14]

  • Ester Moiety: While the propanoate portion provides the core structure, the alcohol part can be varied to fine-tune activity. For example, esterification of a parent acid can create a derivative with equivalent or alternative efficacy.[15]

  • Functional Groups: The presence of additional functional groups, such as hydroxyl groups on an aromatic ring within the ester structure (as in cinnamic acid derivatives), can contribute to the overall antimicrobial effect.[12]

Key Structural Features for Antimicrobial Activity

SAR_Diagram cluster_piperidone Piperidin-4-one Derivatives cluster_ester Propanoate Esters P_Core Piperidin-4-one Core N1 N1-Substituent (Modulates Potency) P_Core->N1 C26 C2/C6-Aryl Groups (Spectrum) P_Core->C26 C35 C3/C5-Alkyl Groups (Conformation) P_Core->C35 C4 C4-Derivatization (e.g., Oxime, Enhances Activity) P_Core->C4 E_Core Propanoate Ester Linkage Lipo Lipophilicity (logP) (Membrane Permeation) E_Core->Lipo Alkyl Alcohol Chain Length (Hydrophobicity) E_Core->Alkyl Func Additional Functional Groups (e.g., Phenolic -OH) E_Core->Func

Caption: Structure-Activity Relationship (SAR) highlights.

Mechanisms of Antimicrobial Action

The ways in which these two classes of compounds inhibit or kill microbes appear to be distinct, offering different avenues for therapeutic development.

Piperidin-4-one Derivatives: The precise mechanism of action for many piperidin-4-one derivatives is still an active area of investigation and can be highly dependent on the specific substitutions. However, some evidence points towards a membranotropic mechanism , where the compounds interact with and disrupt the microbial cell membrane.[16] The lipophilic nature of many derivatives, particularly those with bulky adamantane or aryl groups, supports this hypothesis.[16][17] This disruption can lead to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death.

Propanoate Esters: The mechanism for propanoate esters is more clearly understood and is often twofold:

  • Membrane Disruption: Similar to some piperidones, the lipophilic character of esters allows them to intercalate into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structure and function, increasing its permeability and leading to cell lysis.[2]

  • Intracellular Acidification: Once inside the cell, esters can be hydrolyzed by microbial esterase enzymes, releasing propanoic acid. This release of acid can lower the intracellular pH, disrupting critical metabolic pathways and enzyme functions that are sensitive to pH changes, ultimately inhibiting growth.[15]

Discussion and Future Outlook

This comparative guide highlights that both piperidin-4-one derivatives and propanoate esters represent viable and promising scaffolds for antimicrobial drug discovery.

  • Piperidin-4-one derivatives offer high "tunability" through synthetic chemistry, allowing for the optimization of potency, spectrum, and pharmacological profiles. Their complex, three-dimensional structures can allow for specific interactions with microbial targets. The significant antifungal activity of certain derivatives, such as oxime ethers and thiosemicarbazones, makes them particularly attractive.[1][7] Future work should focus on elucidating their precise molecular targets to enable mechanism-based drug design and overcome potential resistance.

  • Propanoate esters provide the advantage of structural simplicity, straightforward synthesis, and, in some cases, a well-established safety profile (e.g., GRAS status).[2] Their mechanism, often involving physical disruption of the cell membrane, may be less prone to the development of target-based resistance.[2] These compounds are excellent candidates for applications in food safety and topical treatments. Future research could explore the development of ester prodrugs that are activated by specific microbial esterases for targeted therapy.[18]

References

  • Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. 2008;1(1). Available from: [Link]

  • Comparative Antimicrobial Properties of Ethyl Propanoate and Other Esters. (2025, July 22).
  • Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. (2006, June 15). PubMed. Available from: [Link]

  • Perumal, P., Pandey, V. P., & Sarayu, Y. L. (2013). ANTIMICROBIAL ACTIVITY OF 2, 6 DI-SUBSTITUTED PIPERIDINE 4-ONE DERIVATIVES.
  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016, December 21). ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. (2023, February 19). Jordan Journal of Chemistry (JJC). Available from: [Link]

  • Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. (2015, January). ResearchGate. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Available from: [Link]

  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG Labtech. Available from: [Link]

  • Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.
  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026, January 27). MDPI. Available from: [Link]

  • Synthesis, spectral and antimicrobial evaluation of some novel 1-methyl-3-alkyl-2,6-diphenylpiperidin-4-one oxime carbonates. (2013, June 1). PubMed. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8).
  • Antimicrobial activity of synthesized propionic acid derivatives.
  • What methods can be used to evaluate the antibacterial activity of esters? (2025, April 8). ResearchGate. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Available from: [Link]

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025, March 21). MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New Aromatic Esters of Potential Interest in Supramolecular Chemistry. (2025, December 17). ResearchGate. Available from: [Link]

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (2025, May 19). MDPI. Available from: [Link]

  • Kumar, S. et al. (2013).
  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026, January 27). PMC. Available from: [Link]

  • Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (2014, June 1). PubMed. Available from: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). MDPI. Available from: [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2026, February 21). MDPI. Available from: [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC.

Sources

Evaluating the antiproliferative effects of modified Ethyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology and medicinal chemistry, I have designed this comprehensive guide to evaluate the antiproliferative efficacy of modified Ethyl 2-(piperidin-4-yl)propanoate derivatives. This guide synthesizes mechanistic rationale, comparative performance data, and self-validating experimental protocols to provide drug development professionals with a robust framework for evaluating this promising chemical scaffold.

Executive Summary & Mechanistic Rationale

Ethyl 2-(piperidin-4-yl)propanoate is a highly versatile, nitrogen-containing heterocyclic building block. While the basic piperidine ring is a privileged scaffold found in numerous FDA-approved drugs, the addition of the ethyl propanoate moiety provides a critical synthetic handle. This modification allows researchers to precisely tune the lipophilicity, steric profile, and metabolic stability of the resulting drug candidates.

In recent oncology research, modified piperidine derivatives synthesized from this scaffold have demonstrated profound antiproliferative effects. They primarily act as Colchicine Binding Site Inhibitors (CBSIs) or as targeting ligands in Proteolysis-Targeting Chimeras (PROTACs) directed against oncogenic drivers like PIN1. By binding to the colchicine site of tubulin, these derivatives disrupt microtubule dynamics, leading to G2/M cell cycle arrest. This cytoskeletal collapse triggers the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and the subsequent activation of the caspase cascade.

Mechanism A Ethyl 2-(piperidin-4-yl)propanoate Derivatives B Colchicine Site Binding (Tubulin Inhibition) A->B C PIN1 Degradation (PROTAC Mechanism) A->C D Microtubule Disruption & G2/M Phase Arrest B->D E Bax Upregulation & Bcl-2 Downregulation C->E D->E F Caspase-3/9 Activation E->F G Cancer Cell Apoptosis F->G

Fig 1. Mechanistic pathways of modified piperidine derivatives inducing cancer cell apoptosis.

Comparative Performance Data

To objectively evaluate the therapeutic potential of modified piperidine derivatives, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against standard-of-care chemotherapeutics. The data below highlights how specific piperidine derivatives (e.g., Compound 17a and Benzoxazole-appended piperidines) consistently outperform traditional agents like 5-Fluorouracil and Doxorubicin across multiple aggressive cancer cell lines.

Compound / DerivativePrimary MechanismTarget Cell Line IC50​ ( μ M)Performance vs. Control
Piperidine Derivative 17a Tubulin Inhibition (CBSI)PC3 (Prostate)0.81Superior to 5-FU
Piperidine Derivative 17a Tubulin Inhibition (CBSI)MGC803 (Gastric)1.09Superior to 5-FU
Piperidine Derivative 17a Tubulin Inhibition (CBSI)MCF-7 (Breast)1.30Superior to 5-FU
Benzoxazole-Piperidine EGFR Inhibition / ApoptosisMCF-7 (Breast)1.66Superior to Doxorubicin
5-Fluorouracil (Control) Thymidylate Synthase InhibitionPC3 (Prostate)> 9.00Baseline
Doxorubicin (Control) DNA IntercalationMCF-7 (Breast)8.20Baseline

Data Synthesis Insight: The enhanced efficacy of the piperidine derivatives (sub-micromolar to low-micromolar IC50​ values) is directly attributed to the optimized steric fit within the colchicine binding pocket, a feature enabled by the functionalization of the piperidine ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of antiproliferative agents cannot rely on a single assay. We employ a self-validating, orthogonal workflow. Metabolic assays (MTT) establish baseline cytotoxicity, flow cytometry confirms the mechanism of cell death (ruling out non-specific necrosis), and cell-free assays verify direct target engagement.

Workflow Step1 Primary Screening (MTT Viability Assay) Step2 Mechanism Validation (Annexin V/PI Flow) Step1->Step2 Step3 Target Engagement (Tubulin Polymerization) Step2->Step3 Step4 Lead Optimization & Selection Step3->Step4

Fig 2. Orthogonal, self-validating workflow for evaluating antiproliferative piperidine agents.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. We use this as a primary screen because it provides a rapid, quantifiable metric of cellular metabolic activity, which acts as a proxy for proliferation.

  • Cell Seeding: Seed PC3 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 μ L of complete medium. Incubate overnight at 37°C, 5% CO2​ to allow for cellular adherence.

  • Compound Treatment: Treat cells with varying concentrations (0.1 μ M to 50 μ M) of the modified Ethyl 2-(piperidin-4-yl)propanoate derivative. Include a vehicle control (0.1% DMSO) and a positive control (5-Fluorouracil). Incubate for 48 hours.

  • MTT Incubation: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This specific timeframe ensures sufficient formation of intracellular purple formazan crystals without causing dye-induced toxicity.

  • Solubilization & Quantification: Carefully aspirate the media and add 150 μ L of pure DMSO to each well. Agitate on a microplate shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Orthogonal Validation via Flow Cytometry (Annexin V/PI)

Causality: Relying solely on metabolic assays can yield false positives if a compound merely induces cytostasis rather than cell death. Annexin V/PI co-staining provides temporal resolution of cell death, distinguishing between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

  • Preparation: Harvest treated cells (including floating cells to capture the late apoptotic population) via trypsinization. Wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI).

  • Incubation & Analysis: Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 μ L of 1X Binding Buffer and analyze immediately via flow cytometry. Validation Check: A successful CBSI piperidine derivative will show a dose-dependent shift of the cell population into the lower-right quadrant (early apoptosis) before progressing to the upper-right quadrant.

Protocol C: Target Engagement (Tubulin Polymerization Assay)

Causality: To definitively prove that the phenotypic apoptosis observed in Protocols A and B is mechanistically driven by cytoskeletal disruption (and not an off-target effect), a cell-free tubulin polymerization assay is required.

  • Assay Setup: Pre-warm a 96-well half-area plate to 37°C. Prepare the test compound, a known polymerization enhancer (Paclitaxel), and a known inhibitor (Colchicine) in DMSO.

  • Reaction Mixture: Combine purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 μ M of a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).

  • Kinetic Reading: Add the compounds to the tubulin mixture and immediately begin reading fluorescence (Excitation: 360 nm / Emission: 420 nm) every minute for 60 minutes at 37°C.

  • Interpretation: A flattened fluorescence curve relative to the vehicle control confirms that the piperidine derivative directly inhibits tubulin polymerization.

Conclusion & Future Perspectives

The modification of the Ethyl 2-(piperidin-4-yl)propanoate scaffold represents a highly effective strategy in modern oncology drug design. By leveraging the piperidine ring's affinity for the colchicine binding site and utilizing the propanoate ester as a tunable pharmacokinetic handle, researchers can synthesize compounds that vastly outperform traditional chemotherapeutics in vitro. As the field advances, this scaffold is increasingly being repurposed beyond direct inhibition, serving as a critical linker-attachment point for the development of targeted PROTAC degraders.

References

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prost

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.